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  • Product: Methyl 1-(cyanomethyl)piperidine-4-carboxylate
  • CAS: 320424-43-9

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physicochemical Properties of Methyl 1-(cyanomethyl)piperidine-4-carboxylate

This guide provides a comprehensive overview of the predicted and experimentally determined physicochemical properties of Methyl 1-(cyanomethyl)piperidine-4-carboxylate, a key heterocyclic building block in modern drug d...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the predicted and experimentally determined physicochemical properties of Methyl 1-(cyanomethyl)piperidine-4-carboxylate, a key heterocyclic building block in modern drug discovery. Designed for researchers, scientists, and drug development professionals, this document delves into the synthesis, characterization, and critical quality attributes of this compound, offering both theoretical predictions and practical experimental workflows.

Introduction and Molecular Overview

Methyl 1-(cyanomethyl)piperidine-4-carboxylate is a derivative of methyl piperidine-4-carboxylate, featuring a cyanomethyl group (-CH₂CN) appended to the piperidine nitrogen. This modification significantly influences the molecule's polarity, basicity, and potential for intermolecular interactions, making it a valuable scaffold for introducing specific pharmacophoric features. The parent compound, methyl piperidine-4-carboxylate, is a versatile reactant used in the synthesis of a range of biologically active molecules, including antitubercular agents and protein kinase inhibitors.[1] The addition of the cyanomethyl group introduces a nitrile functionality, which is a common feature in many pharmaceuticals and can participate in various chemical transformations.

Molecular Structure:

Caption: 2D structure of Methyl 1-(cyanomethyl)piperidine-4-carboxylate.

Synthesis of Methyl 1-(cyanomethyl)piperidine-4-carboxylate

A plausible and efficient synthesis of the title compound can be achieved through the N-alkylation of methyl piperidine-4-carboxylate with chloroacetonitrile. This method is analogous to established procedures for the synthesis of similar N-substituted piperidines.[2]

Proposed Synthetic Workflow

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_workup Work-up & Purification reactant1 Methyl piperidine-4-carboxylate condition1 Base (e.g., K₂CO₃) reactant1->condition1 1. Add reactant2 Chloroacetonitrile reactant2->condition1 2. Add condition2 Solvent (e.g., Acetonitrile) condition3 Heat (Reflux) workup1 Filtration condition3->workup1 3. Reaction workup2 Solvent Evaporation workup1->workup2 purification Column Chromatography workup2->purification product Methyl 1-(cyanomethyl)piperidine-4-carboxylate purification->product

Caption: Proposed synthetic workflow for Methyl 1-(cyanomethyl)piperidine-4-carboxylate.

Detailed Experimental Protocol
  • Reaction Setup: To a stirred solution of methyl piperidine-4-carboxylate (1.0 eq) in acetonitrile, add a suitable base such as potassium carbonate (1.5 eq).

  • Addition of Alkylating Agent: Add chloroacetonitrile (1.1 eq) dropwise to the reaction mixture at room temperature.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure Methyl 1-(cyanomethyl)piperidine-4-carboxylate.

Physicochemical Properties

The physicochemical properties of a drug candidate are critical determinants of its pharmacokinetic and pharmacodynamic behavior. The introduction of the cyanomethyl group is expected to alter the properties of the parent methyl piperidine-4-carboxylate scaffold.

PropertyPredicted Value / RangeRationale for Prediction & Experimental Protocol
Molecular Formula C₉H₁₄N₂O₂Based on the addition of a cyanomethyl group (C₂H₂N) to methyl piperidine-4-carboxylate (C₇H₁₃NO₂).
Molecular Weight 182.22 g/mol Sum of the atomic weights of the constituent atoms.
Melting Point Expected to be a low-melting solid or a high-boiling liquidThe parent amine is a liquid. The increased molecular weight and polarity from the nitrile group may lead to a solid with a relatively low melting point.
Boiling Point > 200 °C at atmospheric pressureThe parent amine has a boiling point of 85-90 °C. The increased molecular weight and polarity due to the cyanomethyl group will significantly increase the boiling point.
Solubility Moderately soluble in water; Soluble in polar organic solvents (e.g., methanol, ethanol, DMSO)The parent amine is slightly soluble in water.[1] The nitrile and ester groups can act as hydrogen bond acceptors, potentially increasing aqueous solubility compared to a simple N-alkyl analog.
pKa ~7-8The parent piperidine has a pKa of its conjugate acid around 11.22.[3] The electron-withdrawing nature of the cyanomethyl group will decrease the basicity of the piperidine nitrogen, thus lowering the pKa of its conjugate acid.
Experimental Determination of Physicochemical Properties

The melting point can be determined using a standard capillary melting point apparatus.[4]

G cluster_sample_prep Sample Preparation cluster_measurement Measurement step1 Finely powder the solid sample. step2 Pack into a capillary tube to a height of 2-3 mm. step1->step2 step3 Place the capillary in the melting point apparatus. step2->step3 step4 Heat rapidly to ~20°C below the expected melting point. step3->step4 step5 Heat slowly (1-2°C/min) and record the temperature range from the first liquid formation to complete liquefaction. step4->step5 result Melting Point Range step5->result

Caption: Workflow for melting point determination.

The equilibrium solubility can be determined using the shake-flask method.

  • Sample Preparation: Add an excess amount of the compound to a known volume of the solvent (e.g., water, phosphate-buffered saline) in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Processing: Centrifuge or filter the samples to separate the undissolved solid.

  • Analysis: Determine the concentration of the compound in the supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

The pKa can be determined potentiometrically or spectrophotometrically. NMR titration is also a powerful method.[5][6]

  • Sample Preparation: Prepare a series of solutions of the compound at a constant concentration in a suitable solvent system (e.g., water or a co-solvent mixture) with varying pH values.

  • Measurement: For potentiometric titration, titrate the sample solution with a standardized acid or base and monitor the pH. For spectrophotometric or NMR methods, measure the UV-Vis absorbance or NMR chemical shifts at each pH.

  • Data Analysis: Plot the measured property (pH, absorbance, or chemical shift) against the titrant volume or pH. The pKa is determined from the inflection point of the titration curve or by fitting the data to the Henderson-Hasselbalch equation.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the structure and purity of the synthesized compound.

Predicted Spectroscopic Data
TechniquePredicted Key Features
¹H NMR - -OCH₃ (singlet): ~3.7 ppm- -CH₂CN (singlet): ~3.5 ppm- Piperidine protons (multiplets): 2.0-3.0 ppm- CH at C4 (multiplet): ~2.5 ppm
¹³C NMR - C=O (ester): ~175 ppm- -C≡N (nitrile): ~118 ppm[7]- -OCH₃: ~51 ppm- -CH₂CN: ~45-50 ppm- Piperidine carbons: 25-55 ppm
IR Spectroscopy - C≡N stretch (nitrile): A sharp, medium intensity peak around 2240-2260 cm⁻¹[8]- C=O stretch (ester): A strong, sharp peak around 1735-1750 cm⁻¹[9][10]- C-O stretch (ester): Strong peaks in the 1000-1300 cm⁻¹ region[11]- C-H stretch (aliphatic): Peaks just below 3000 cm⁻¹
Mass Spectrometry - Molecular Ion (M⁺): m/z = 182 (for EI)- Protonated Molecule [M+H]⁺: m/z = 183 (for ESI)- Key Fragments: Loss of the methoxy group (-OCH₃, m/z = 151), loss of the carbomethoxy group (-COOCH₃, m/z = 123), and fragmentation of the piperidine ring. Alpha-cleavage next to the nitrogen is a common fragmentation pathway for piperidines.[12][13]

Conclusion

This technical guide provides a detailed predictive and practical framework for understanding the physicochemical properties of Methyl 1-(cyanomethyl)piperidine-4-carboxylate. The provided synthetic and analytical protocols offer a solid foundation for researchers to produce and characterize this important chemical entity. The insights into its predicted properties, based on the influence of the cyanomethyl group on the piperidine-4-carboxylate core, will aid in the rational design of future experiments and the application of this compound in drug discovery and development programs.

References

  • SpectraBase. 1-(1-Methylpiperidin-4-yl)piperidine-4-carboxylic acid - Optional[13C NMR] - Chemical Shifts. [Link]

  • Wikipedia. Piperidine. [Link]

  • PubChem. Methyl 1-benzyl-4-(phenylamino)piperidine-4-carboxylate. [Link]

  • Gluck, S. J. (2014).
  • American Chemical Society. Jumping Dynamics of Cyanomethyl Radicals on Corrugated Graphene/Ru(0001) Substrates. [Link]

  • UCLA Chemistry and Biochemistry. IR Spectroscopy Tutorial: Esters. [Link]

  • American Chemical Society. Predicting Physical-Chemical Properties of Compounds from Molecular Structures by Recursive Neural Networks. [Link]

  • Spectroscopy Online. Organic Nitrogen Compounds IV: Nitriles. [Link]

  • PrepChem. Synthesis of methyl 1-methylpiperidine-4-carboxylate. [Link]

  • Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • American Chemical Society. Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants. [Link]

  • Spectroscopy Online. The C=O Bond, Part VI: Esters and the Rule of Three. [Link]

  • National Institutes of Health. Synthesis, biological and computational evaluation of novel cyanomethyl vinyl ether derivatives. [Link]

  • National Institutes of Health. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. [Link]

  • University of Missouri–St. Louis. Melting point determination. [https://www.umsl.edu/services/chemistry/labmanual/ एक्सपेरिमेंट्स/meltingpoint.html]([Link] एक्सपेरिमेंट्स/meltingpoint.html)

  • SciELO Brasil. Fragmentation of piperidine alkaloids identified in Senna spectabilis by ESI-MS/MS. [Link]

  • The University of Liverpool Repository. pKa Determination in non-Aqueous Solvents. [Link]

  • ResearchGate. Prediction of Physical Properties of Organic Compounds Using Artificial Neural Networks within the Substructure Approach. [Link]

  • YouTube. Nitriles IR Spectra and alkenes (with stereoisomerism references). [Link]

  • Cpalms. IR Spectroscopy of Esters. [Link]

  • ResearchGate. Synthesis, Characterization and Antimicrobial Activity of Methyl 1-(-2-amine-alkylcarbonyl) piperidine-4-carboxylate. [Link]

  • Royal Society of Chemistry. Determination of the relative pKa's of mixtures of organic acids using NMR titration experiments based on aliased 1H–13C HSQC spectra. [Link]

  • ResearchGate. What is the effect of cyano group on bioactivity?. [Link]

  • National Institutes of Health. Calculating physical properties of organic compounds for environmental modeling from molecular structure. [Link]

  • Google Patents.
  • YouTube. An Introduction to IR Spectroscopy - Esters. [Link]

  • National Institutes of Health. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. [Link]

  • Organic Chemistry Portal. Nitrile synthesis by C-C coupling (Cyanomethylation). [Link]

  • SciELO Brasil. fast identification of new constituents and co-metabolites Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. [Link]

  • ACD/Labs. Draw Chemical Structures, Molecules, Reactions | ChemSketch. [Link]

  • The University of East Anglia. Measurement of the pKa Values of Organic Molecules in Aqueous−Organic Solvent Mixtures by 1H NMR without. [Link]

  • University of Colorado Boulder. IR Absorption Table. [Link]

  • Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

  • ResearchGate. (PDF) Prediction of Physicochemical Properties of Organic Molecules Using Semi-Empirical Methods. [Link]

  • Google Patents. CN108047125A - The preparation method of one kind (2R, 4R)
  • Royal Society of Chemistry. Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. [Link]

  • ResearchGate. Study of the composition of nitriles using IR spectroscopy. [Link]

Sources

Exploratory

1H NMR and 13C NMR spectral data for Methyl 1-(cyanomethyl)piperidine-4-carboxylate

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of Methyl 1-(cyanomethyl)piperidine-4-carboxylate Introduction: Deciphering Molecular Identity Through Magnetic Resonance In the landscape of modern dru...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of Methyl 1-(cyanomethyl)piperidine-4-carboxylate

Introduction: Deciphering Molecular Identity Through Magnetic Resonance

In the landscape of modern drug discovery and synthetic chemistry, the unambiguous structural confirmation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of molecular characterization, providing unparalleled insight into the electronic environment and connectivity of atoms within a molecule.[1] This guide, prepared for researchers and drug development professionals, offers a detailed exploration of the ¹H and ¹³C NMR spectral features of Methyl 1-(cyanomethyl)piperidine-4-carboxylate, a substituted piperidine derivative. Piperidine scaffolds are privileged structures frequently found in pharmacologically active compounds, making a thorough understanding of their spectral characteristics essential.[2][3]

This document moves beyond a simple recitation of data. As a Senior Application Scientist, my objective is to illuminate the causality behind the spectral data—explaining why specific nuclei resonate at their observed frequencies and how their interactions manifest as splitting patterns. We will construct a predicted spectral profile based on foundational NMR principles and data from analogous structures, providing a robust framework for the analysis of this molecule and related compounds.

The Molecular Architecture: A Foundation for Spectral Interpretation

To interpret an NMR spectrum with precision, one must first understand the molecule's structure and the electronic influence of its constituent parts. Methyl 1-(cyanomethyl)piperidine-4-carboxylate is comprised of a piperidine ring N-substituted with a cyanomethyl group (-CH₂CN) and substituted at the C4 position with a methyl ester (-COOCH₃).

The key structural features influencing the NMR spectra are:

  • The Piperidine Ring: A saturated six-membered heterocycle. In its stable chair conformation, protons and carbons exist in distinct axial and equatorial environments, which are often distinguishable by NMR.[4]

  • The N-Cyanomethyl Group: The electron-withdrawing nature of both the tertiary amine and the nitrile (cyano) group will significantly deshield the adjacent methylene protons (H-7) and carbon (C-7).

  • The C4-Methyl Ester Group: The electronegative oxygen atoms of the ester will deshield the methine proton (H-4) and the attached carbon (C-4), as well as the methyl protons (H-10) and carbon (C-10). The carbonyl carbon (C-9) will have a characteristic downfield chemical shift.

Below is a diagram of the molecule with standardized numbering for the subsequent spectral assignments.

G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Processing & Analysis prep1 Weigh 5-25 mg of sample prep2 Dissolve in ~0.6 mL of deuterated solvent (e.g., CDCl3) prep1->prep2 prep3 Transfer to high-quality 5 mm NMR tube prep2->prep3 acq1 Insert sample into NMR spectrometer prep3->acq1 acq2 Lock, Tune, and Shim acq1->acq2 acq3 Acquire 1D ¹H Spectrum acq2->acq3 acq4 Acquire 1D ¹³C Spectrum (with proton decoupling) acq2->acq4 proc1 Fourier Transform acq4->proc1 proc2 Phase & Baseline Correction proc1->proc2 proc3 Calibrate to reference (e.g., TMS at 0 ppm) proc2->proc3 proc4 Integrate ¹H signals proc3->proc4 proc5 Assign peaks based on chemical shift, multiplicity, and integration proc4->proc5

Caption: Standard workflow for small molecule NMR analysis.

Experimental Protocol for NMR Data Acquisition

To ensure the collection of high-quality, reproducible NMR data, a standardized experimental protocol is essential. The following methodology is a field-proven approach for the analysis of small organic molecules like Methyl 1-(cyanomethyl)piperidine-4-carboxylate.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the sample for ¹H NMR or 20-50 mg for ¹³C NMR into a clean, dry vial. [5] * Add approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) containing a reference standard like tetramethylsilane (TMS).

    • Ensure the sample is fully dissolved. If necessary, gently vortex the vial.

    • Using a Pasteur pipette, transfer the solution into a high-quality 5 mm NMR tube, ensuring a sample height of approximately 4-5 cm.

    • Cap the NMR tube securely.

  • Instrument Setup and Calibration:

    • Insert the NMR tube into the spectrometer's spinner turbine and place it into the magnet.

    • Perform a "lock" procedure, where the spectrometer adjusts its field frequency to the deuterium signal of the solvent.

    • "Tune and match" the NMR probe to the specific sample and solvent to maximize signal sensitivity.

    • "Shim" the magnetic field by adjusting the shim coils to optimize the field homogeneity, resulting in sharp, symmetrical peaks.

  • ¹H NMR Spectrum Acquisition:

    • Load a standard 1D proton experiment pulse sequence.

    • Set acquisition parameters: a spectral width of approximately 16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

    • Acquire a suitable number of scans (typically 8 to 16) to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Spectrum Acquisition:

    • Load a standard 1D carbon experiment with proton decoupling (e.g., zgpg30). This decoupling simplifies the spectrum by removing C-H splitting, causing each carbon signal to appear as a singlet. [6] * Set acquisition parameters: a spectral width of approximately 240 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2 seconds.

    • Due to the low natural abundance of ¹³C, a larger number of scans (typically several hundred to thousands) is required. [5]

  • Data Processing:

    • Apply Fourier transformation to convert the raw data (Free Induction Decay) into a frequency-domain spectrum.

    • Perform phase correction to ensure all peaks are in the positive absorptive phase.

    • Apply baseline correction to create a flat spectral baseline.

    • Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm for both ¹H and ¹³C spectra.

    • For the ¹H spectrum, perform integration to determine the relative number of protons corresponding to each signal.

References

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]

  • Wikipedia. (2024). Piperidine. [Link]

  • PubChem. Methyl 1-benzyl-4-(phenylamino)piperidine-4-carboxylate. [Link]

  • Iowa State University. NMR Sample Preparation. [Link]

  • Alver, Ö., & Tantar, A. (2011). Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. Bulletin of the Chemical Society of Ethiopia, 25(3), 369-380. [Link]

  • Reddy, G. V., & Suryaprakash, N. (2020). All-in-one NMR spectroscopy of small organic molecules: complete chemical shift assignment from a single NMR experiment. Chemical Science, 11(26), 6756-6765. [Link]

  • Wang, F. P., et al. (2020). Impacts of Steric Compression, Protonation, and Intramolecular Hydrogen Bonding on the 15N NMR Spectroscopy of Norditerpenoid Alkaloids and Their Piperidine-Ring Analogues. ACS Omega, 5(24), 14589–14597. [Link]

  • Cunningham, I. D., Wan, N. C., & Cox, B. G. (1994). 1 H and 15N NMR studies of N-substituted-N′-cyanoguanidines. Journal of the Chemical Society, Perkin Transactions 2, (9), 1849-1853. [Link]

  • Royal Society of Chemistry. (2024). NMR spectroscopy of small molecules in solution. [Link]

  • Wang, F. P., et al. (2012). The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their Analogues. The Journal of Organic Chemistry, 77(6), 2972–2976. [Link]

  • Springer Nature. NMR Protocols and Methods. [Link]

  • Oregon State University. 13C NMR Chemical Shift. [Link]

  • University of Bristol. NMR Techniques in Organic Chemistry: a quick guide. [Link]

  • Kwan, E. E. (2012). Lecture 2: The Chemical Shift. [Link]

Sources

Foundational

Structure Elucidation of N-Substituted Piperidine-4-Carboxylates: A Multi-Technique Approach

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction The N-substituted piperidine-4-carboxylate scaffold is a cornerstone in modern medicinal chemistry. As a privileged...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The N-substituted piperidine-4-carboxylate scaffold is a cornerstone in modern medicinal chemistry. As a privileged structure, it is present in numerous pharmaceuticals and clinical candidates, valued for its favorable physicochemical properties and its ability to serve as a versatile template for exploring chemical space in three dimensions.[1][2] Accurate and unambiguous determination of the chemical structure, including stereochemistry and conformational preferences, is a non-negotiable prerequisite for understanding structure-activity relationships (SAR), optimizing drug candidates, and ensuring regulatory compliance.

This guide provides a comprehensive, field-proven framework for the structure elucidation of N-substituted piperidine-4-carboxylates. Moving beyond a simple recitation of techniques, we will explore the causality behind experimental choices, demonstrating how a synergistic, multi-technique approach serves as a self-validating system for arriving at a definitive structural assignment. We will delve into the practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and X-ray Crystallography, equipping you with the expertise to tackle complex structural challenges.

Foundational Concepts: The Piperidine Scaffold

The piperidine ring is not a static, planar entity. Its conformational flexibility is central to its role in drug design and presents the primary challenge in its structural analysis.

  • Ring Conformation: The six-membered ring typically adopts a low-energy chair conformation to minimize steric and torsional strain. Higher energy boat and twist-boat conformations can also exist, particularly in fused ring systems, but the chair form is predominant for monosubstituted piperidines.

  • Substituent Orientation: In the chair conformation, substituents at each carbon can be oriented either axially (perpendicular to the general plane of the ring) or equatorially (extending from the "equator" of the ring). The N-substituent and the 4-carboxylate group have distinct conformational preferences that are crucial to define. Generally, bulky substituents prefer the less sterically hindered equatorial position.[3]

  • Nitrogen Inversion and N-Substitution: The lone pair on the nitrogen atom can rapidly invert at room temperature, leading to different conformers. The nature of the N-substituent (e.g., alkyl, acyl, sulfonyl) significantly influences this inversion barrier and the conformational equilibrium of the ring.[4][5] For instance, bulky N-substituents can introduce A(1,3) strain, influencing the orientation of substituents at the 2- and 6-positions.[3]

The Core Analytical Workflow: An Integrated Strategy

The definitive elucidation of structure is not achieved by a single technique but by the logical integration of complementary data. Each method provides a piece of the puzzle, and their collective agreement provides the confidence required in drug development.

G cluster_0 Initial Analysis & Purity cluster_1 Core Structure & Connectivity cluster_2 Definitive Confirmation LCMS LC-MS (Purity, MW) NMR_1D 1D NMR (1H, 13C) (Proton/Carbon Environment) LCMS->NMR_1D Confirms MW for NMR analysis IR IR Spectroscopy (Functional Groups) IR->NMR_1D Confirms functional groups expected NMR_2D 2D NMR (COSY, HSQC, HMBC) (Connectivity) NMR_1D->NMR_2D Assign signals for correlation HRMS HRMS (Elemental Composition) NMR_2D->HRMS Proposes structure for formula confirmation Final Final Validated Structure NMR_2D->Final Defines connectivity & relative stereochem HRMS->Final Confirms formula XRay X-Ray Crystallography (Absolute 3D Structure) XRay->Final Provides absolute stereochem & conformation

Caption: Integrated workflow for structure elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity

NMR is the most powerful tool for determining the detailed covalent structure of molecules in solution. For N-substituted piperidine-4-carboxylates, a suite of NMR experiments is essential.[6]

¹H NMR: Probing the Proton Environment

¹H NMR provides information on the number of distinct proton environments, their integration (ratio), and their connectivity through spin-spin coupling.

  • Chemical Shifts (δ): The position of a signal indicates the electronic environment. Protons on carbons adjacent to the nitrogen (C2, C6) are typically deshielded and appear downfield compared to those at C3 and C5. The proton at C4 is also deshielded by the adjacent carboxylate.

  • Coupling Constants (J): The splitting pattern of a signal reveals the number of neighboring protons. Crucially, the magnitude of the vicinal (³J) coupling constant is governed by the dihedral angle, as described by the Karplus equation. This is the key to determining substituent orientation:

    • Large ³J (8–13 Hz): Typically indicates an axial-axial (ax-ax) relationship between protons, corresponding to a dihedral angle of ~180°.

    • Small ³J (2–5 Hz): Indicates an axial-equatorial (ax-eq) or equatorial-equatorial (eq-eq) relationship.

  • Conformational Averaging: If the piperidine ring is undergoing rapid chair-chair interconversion, the observed coupling constants will be a weighted average of the individual conformers. Variable-temperature (VT) NMR studies can sometimes "freeze out" individual conformers, providing insight into the dynamic process.[7]

¹³C NMR: The Carbon Skeleton

¹³C NMR reveals the number of unique carbon environments. Key signals include the carbonyl carbon of the carboxylate (~170-175 ppm), the carbons adjacent to the nitrogen (C2, C6, ~40-60 ppm), and the carbons of the N-substituent.

2D NMR: Assembling the Pieces

2D NMR experiments are non-negotiable for unambiguously assigning the complex, often overlapping signals in the piperidine ring.

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically over 2-3 bonds). This allows for "walking" along the proton backbone of the piperidine ring, connecting H2 -> H3 -> H4 -> H5 -> H6.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon to which it is directly attached. This is the primary method for assigning the ¹³C spectrum.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for this class of molecules. It shows correlations between protons and carbons over 2-3 bonds. Its power lies in connecting non-adjacent fragments.

    • Confirming the N-Substituent: A correlation from the protons on the N-substituent (e.g., the N-CH₃) to the C2 and C6 carbons of the piperidine ring provides definitive proof of its attachment point.

    • Confirming the 4-Carboxylate: Correlations from the H3/H5 protons to the carboxylate carbonyl carbon, and from the H4 proton to the same carbonyl, confirm the position of this group.

G N_sub N-Substituent (e.g., -CH₃) C2 C2 C6 C6 H_sub H (on N-Sub) H_sub->C2 HMBC H_sub->C6 HMBC H3 H3 C_carbonyl C=O (Carboxylate) H3->C_carbonyl HMBC H5 H5 H5->C_carbonyl HMBC H4 H4 H4->C_carbonyl HMBC

Caption: Key HMBC correlations for structure confirmation.

Characteristic NMR Data
PositionTypical ¹H Chemical Shift (ppm)Typical ¹³C Chemical Shift (ppm)Key Correlations
N-SubstituentVariable (depends on group)VariableHMBC to C2, C6
H2/H62.8 - 3.5 (equatorial), 2.0 - 2.8 (axial)40 - 60COSY to H3/H5; HMBC from N-Substituent
H3/H51.8 - 2.2 (equatorial), 1.4 - 1.8 (axial)25 - 35COSY to H2/H6 and H4
H42.3 - 2.835 - 45COSY to H3/H5; HMBC to C=O
Carboxylate C=O-170 - 175HMBC from H3, H4, H5

Note: Ranges are approximate and depend heavily on the N-substituent and solvent.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

MS is crucial for determining the molecular weight and, through fragmentation analysis, providing corroborating structural evidence.

  • Ionization: Electrospray Ionization (ESI) is the preferred method for these molecules, typically forming a protonated molecular ion [M+H]⁺ in positive ion mode. This provides an accurate molecular weight.[8]

  • High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement (to within 5 ppm), which allows for the unambiguous determination of the elemental composition (molecular formula). This is a self-validating check on the structure proposed by NMR.

  • Tandem MS (MS/MS): In MS/MS experiments, the [M+H]⁺ ion is isolated and fragmented by collision-induced dissociation (CID). The resulting fragment ions provide clues about the molecule's structure. Common fragmentation pathways for piperidine alkaloids include the neutral loss of water or cleavage of side chains.[8][9] For N-substituted piperidine-4-carboxylates, characteristic losses include:

    • Loss of the ester alkyl group (e.g., -C₂H₅) and/or the entire carboxylate function.

    • Cleavage at the bond between the nitrogen and its substituent.

    • Ring-opening pathways.

G Parent [M+H]⁺ (Precursor Ion) Fragment1 Loss of -COOR group Parent->Fragment1 CID Fragment2 Loss of N-Substituent Parent->Fragment2 CID Fragment3 Piperidine Ring Fragment Parent->Fragment3 CID

Caption: Common MS/MS fragmentation pathways.

Infrared (IR) Spectroscopy & X-ray Crystallography

Infrared (IR) Spectroscopy

While less detailed than NMR or MS, IR spectroscopy is a rapid and simple method to confirm the presence of key functional groups. For this scaffold, the most important absorption band is the strong C=O stretch of the carboxylate group, typically found in the range of 1730-1750 cm⁻¹ for an ester. If the N-substituent is an amide, an additional C=O stretch will be visible around 1630-1680 cm⁻¹.[10]

X-ray Crystallography

When a suitable single crystal can be grown, X-ray crystallography provides the ultimate, unambiguous proof of structure.[11] It is the gold standard for:

  • Absolute Stereochemistry: Determining the exact 3D arrangement of atoms in space.

  • Solid-State Conformation: Revealing the precise chair/boat conformation and the axial/equatorial positions of all substituents in the crystalline state.[3][12]

  • Intermolecular Interactions: Showing how molecules pack together in the crystal lattice.

The structure derived from crystallography should be fully consistent with the connectivity map built from NMR and the molecular formula from HRMS.

Experimental Protocols

Protocol 1: NMR Sample Preparation and Acquisition
  • Sample Preparation: Accurately weigh ~5-10 mg of the purified compound. Dissolve in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, MeOD-d₄) in a standard 5 mm NMR tube. The choice of solvent is critical; ensure the compound is fully soluble and that the solvent signals do not overlap with key analyte signals.

  • ¹H NMR Acquisition:

    • Load the sample and perform standard lock and shim procedures.

    • Acquire a ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (S/N > 100:1 for key signals). Typically 16 or 32 scans are sufficient.

    • Process the spectrum with Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak or an internal standard (e.g., TMS).

    • Integrate all signals and analyze chemical shifts and coupling patterns.

  • ¹³C{¹H} NMR Acquisition:

    • Use a standard pulse program for proton-decoupled ¹³C NMR.

    • Acquire a sufficient number of scans for adequate S/N (often several hundred to thousands, depending on concentration).

    • Process and calibrate the spectrum similarly to the ¹H spectrum.

  • 2D NMR (COSY, HSQC, HMBC) Acquisition:

    • Use standard, gradient-selected pulse programs for each experiment.

    • Optimize acquisition parameters (e.g., spectral widths, number of increments in the indirect dimension) to achieve adequate resolution.

    • For HMBC, ensure the long-range coupling delay is optimized for typical ²JCH and ³JCH values (e.g., a delay corresponding to 8 Hz).

    • Process the 2D data and analyze the cross-peaks to build the connectivity map.

Protocol 2: LC-MS/HRMS Analysis
  • Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent compatible with the mobile phase (e.g., methanol or acetonitrile).

  • LC Method:

    • Use a reverse-phase C18 column.

    • Develop a gradient elution method using water and acetonitrile (both typically containing 0.1% formic acid to promote ionization) to ensure the compound elutes as a sharp peak.

    • Inject a small volume (1-5 µL) of the sample.

  • MS Acquisition (ESI+):

    • Set the mass spectrometer to scan a relevant m/z range (e.g., 100-1000 amu) in positive ion mode.

    • Optimize ESI source parameters (e.g., capillary voltage, gas flow, temperature) to maximize the signal of the [M+H]⁺ ion.

    • For HRMS, ensure the instrument is properly calibrated to achieve mass accuracy < 5 ppm.

  • MS/MS Acquisition:

    • Perform a data-dependent acquisition where the instrument automatically selects the most intense ion from the full scan (the [M+H]⁺) for fragmentation.

    • Set an appropriate collision energy to induce fragmentation and acquire the product ion spectrum.

    • Analyze the fragmentation pattern to support the proposed structure.

Conclusion

The structure elucidation of N-substituted piperidine-4-carboxylates is a systematic process that relies on the thoughtful application and integration of multiple analytical techniques. While NMR spectroscopy provides the fundamental blueprint of atomic connectivity and relative stereochemistry, it is the corroboration with high-resolution mass spectrometry that confirms elemental composition and the ultimate validation by X-ray crystallography that provides absolute structural truth. By following the integrated workflow and protocols outlined in this guide, researchers can confidently and efficiently characterize these vital chemical entities, accelerating the pace of discovery and development in medicinal chemistry.

References

  • Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. (2018). Rapid Communications in Mass Spectrometry, 32(15), 1277-1284. [Link]

  • Study of minimum energy conformers of N-substituted derivatives of piperidine and pyrrolidine. Evidence of weak H-bonding by theoretical correlation with experimental NMR data. (2015). ResearchGate. [Link]

  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. (2022). Molecules, 27(21), 7215. [Link]

  • Synthesis and characterization of Piperidine-4-carboxylic acid functionalized Fe3O4 nanoparticles as a magnetic catalyst for Knoevenagel reaction. (2017). ResearchGate. [Link]

  • Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors | Request PDF. (2018). ResearchGate. [Link]

  • Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and stereoisomeric methyl 2/3/4-methylpiperidine-2/3/4-carboxylates. (2022). RSC Medicinal Chemistry, 13(11), 1614-1620. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2021). Molecules, 26(22), 6992. [Link]

  • Structure-Guided Design of Potent and Selective Covalent Inhibitors Targeting the SARS-CoV-2 Papain-like Protease. (2023). Journal of Medicinal Chemistry. [Link]

  • Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. (2019). ChemistryOpen, 8(7), 896-909. [Link]

  • Synthesis of N-substituted piperidine-4-(benzylidene-4-carboxylic acids) and evaluation as inhibitors of steroid-5alpha-reductase type 1 and 2. (2000). Il Farmaco, 55(5), 357-363. [Link]

  • Synthesis, characterization and biological evaluation of piperidine-4-carboxamide derivatives in mice. (2018). ResearchGate. [Link]

  • Synthesis, X-ray diffraction study, analysis of intermolecular interactions and molecular docking of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate. (2022). Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 5), 488-496. [Link]

  • Synthesis, X-Ray Crystallography and Leishmanicidal Activity of Benzimidazolinyl Piperidine derivative. (2017). ResearchGate. [Link]

  • Conformation of piperidine and of derivatives with additional ring hetero atoms. (1977). Accounts of Chemical Research, 10(8), 281-288. [Link]

  • Structure-Based Design of Substituted Piperidines as a New Class of Highly Efficacious Oral Direct Renin Inhibitors. (2014). ACS Medicinal Chemistry Letters, 5(6), 668-673. [Link]

  • Ultrafast Conformational Dynamics of Rydberg-excited N-Methyl Piperidine. (2021). arXiv. [Link]

  • Piperidine alkaloids from Piper methysticum. (2003). Phytochemistry, 63(2), 193-198. [Link]

  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. (2023). International Journal of Novel Research and Development. [Link]

  • SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. (2017). Bioorganic & Medicinal Chemistry Letters, 27(15), 3332-3336. [Link]

  • Piperidine alkaloids. (2018). SlideShare. [Link]

  • NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. (2021). RSC Advances, 11(13), 7378-7389. [Link]

  • Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. (1976). Journal of the American Chemical Society, 98(23), 7091-7097. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: A Detailed Protocol for the Synthesis of Methyl 1-(cyanomethyl)piperidine-4-carboxylate from Isonipecotic Acid

Abstract This comprehensive guide details a robust and efficient two-step synthesis of Methyl 1-(cyanomethyl)piperidine-4-carboxylate, a valuable building block in pharmaceutical research and drug development. The protoc...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide details a robust and efficient two-step synthesis of Methyl 1-(cyanomethyl)piperidine-4-carboxylate, a valuable building block in pharmaceutical research and drug development. The protocol begins with the esterification of the readily available starting material, isonipecotic acid, to yield the intermediate, methyl piperidine-4-carboxylate. This is followed by a nucleophilic substitution reaction to introduce the cyanomethyl group at the piperidine nitrogen. This document provides not only step-by-step experimental procedures but also elucidates the underlying chemical principles, offering researchers a reliable and reproducible methodology.

Introduction and Synthetic Strategy

Methyl 1-(cyanomethyl)piperidine-4-carboxylate is a key intermediate in the synthesis of various biologically active molecules, including potent analgesics and other central nervous system agents. Its structure combines a piperidine scaffold, common in many pharmaceuticals, with a reactive nitrile group and a methyl ester, allowing for diverse downstream chemical modifications.

The synthetic approach from isonipecotic acid (also known as piperidine-4-carboxylic acid) is a logical and cost-effective pathway.[1] It proceeds in two distinct, high-yielding steps:

  • Esterification: The carboxylic acid moiety of isonipecotic acid is converted to its corresponding methyl ester.

  • N-Alkylation: The secondary amine of the resulting methyl piperidine-4-carboxylate is alkylated using chloroacetonitrile to introduce the cyanomethyl group.

This strategy is predicated on the differential reactivity of the functional groups present in the starting material and intermediate, allowing for selective transformations.

Synthetic_Scheme Isonipecotic_Acid Isonipecotic Acid Methyl_Isonipecotate Methyl piperidine-4-carboxylate Isonipecotic_Acid->Methyl_Isonipecotate   Step 1: Esterification   (MeOH, SOCl₂) Final_Product Methyl 1-(cyanomethyl)piperidine-4-carboxylate Methyl_Isonipecotate->Final_Product   Step 2: N-Alkylation   (ClCH₂CN, K₂CO₃)

Figure 1: Overall two-step synthesis pathway.

Part I: Esterification of Isonipecotic Acid

Mechanistic Rationale

The conversion of a carboxylic acid to an ester in the presence of an alcohol is known as Fischer-Speier esterification. This acid-catalyzed equilibrium process can be driven to completion by using a large excess of the alcohol or by removing water as it is formed. An alternative, highly efficient method involves the use of thionyl chloride (SOCl₂) in methanol. In this process, thionyl chloride reacts with methanol to generate HCl in situ, which acts as the acid catalyst.[2][3] This method is often preferred as it proceeds under mild conditions and typically results in high yields. The reaction mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the in situ generated HCl, which activates the carbonyl carbon towards nucleophilic attack by methanol.

Detailed Experimental Protocol: Synthesis of Methyl piperidine-4-carboxylate (Methyl Isonipecotate)
  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a calcium chloride drying tube, add isonipecotic acid (12.9 g, 100 mmol).

  • Solvent Addition: Add methanol (100 mL) to the flask and stir to create a suspension.

  • Reagent Addition: Cool the flask to 0 °C in an ice-water bath. Add thionyl chloride (11 mL, 150 mmol) dropwise via the dropping funnel over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to reflux (approx. 65 °C) for 4 hours. The solution should become clear.

  • Work-up: Cool the reaction mixture to room temperature and carefully concentrate it under reduced pressure using a rotary evaporator to remove the excess methanol and HCl.

  • Neutralization: Re-dissolve the resulting residue in 100 mL of dichloromethane (DCM) and transfer it to a separatory funnel. Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases and the aqueous layer is basic (pH > 8).[4]

  • Extraction: Extract the aqueous layer with DCM (3 x 50 mL). Combine the organic layers.

  • Drying and Isolation: Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield methyl piperidine-4-carboxylate as a colorless to pale yellow oil.[5][6][7]

Data Summary for Esterification
Reagent/ParameterValue/AmountMolar EquivalentsNotes
Isonipecotic Acid12.9 g1.0Starting Material
Methanol100 mL-Reagent and Solvent
Thionyl Chloride11 mL (18.0 g)1.5Esterification Reagent
Reaction Temperature0 °C to 65 °C-Initial cooling, then reflux
Reaction Time4 hours-At reflux
Expected Yield12.2 - 13.6 g (85-95%)-As a liquid oil[8]

Part II: N-Alkylation of Methyl piperidine-4-carboxylate

Mechanistic Rationale

This step involves a standard bimolecular nucleophilic substitution (Sₙ2) reaction. The secondary amine of the methyl piperidine-4-carboxylate acts as a nucleophile, attacking the electrophilic methylene carbon of chloroacetonitrile.[9] The chloride ion is displaced as the leaving group. A base, such as potassium carbonate (K₂CO₃), is crucial for this reaction.[10] It serves to neutralize the hydrogen chloride that is formed as a byproduct, preventing the protonation of the starting piperidine derivative, which would render it non-nucleophilic and halt the reaction. Acetonitrile or DMF are suitable polar aprotic solvents that can dissolve the reactants and facilitate the Sₙ2 mechanism.

Detailed Experimental Protocol: Synthesis of Methyl 1-(cyanomethyl)piperidine-4-carboxylate
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add methyl piperidine-4-carboxylate (12.9 g, 90 mmol) and acetonitrile (120 mL).

  • Base Addition: Add anhydrous potassium carbonate (18.8 g, 136 mmol) to the solution.

  • Reagent Addition: Add chloroacetonitrile (6.8 mL, 7.9 g, 108 mmol) to the stirred suspension.[11]

  • Reaction: Heat the reaction mixture to reflux (approx. 82 °C) and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts (K₂CO₃ and KCl). Wash the filter cake with a small amount of acetonitrile.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain a crude oil.

  • Purification: Dissolve the crude product in 100 mL of ethyl acetate and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).

  • Drying and Final Product: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the final product, methyl 1-(cyanomethyl)piperidine-4-carboxylate, as an oil. If necessary, further purification can be achieved via silica gel column chromatography.

Data Summary for N-Alkylation
Reagent/ParameterValue/AmountMolar EquivalentsNotes
Methyl piperidine-4-carboxylate12.9 g1.0Intermediate from Step 1
Chloroacetonitrile6.8 mL1.2Alkylating Agent
Potassium Carbonate18.8 g1.5Base
Acetonitrile120 mL-Solvent
Reaction Temperature82 °C-Reflux
Reaction Time6-8 hours-Monitor by TLC
Expected Yield13.8 - 15.7 g (85-95%)-As a liquid oil

Overall Experimental Workflow

The following diagram provides a visual representation of the complete laboratory workflow, from initial setup to final product isolation.

Workflow cluster_step1 Step 1: Esterification cluster_step2 Step 2: N-Alkylation s1_setup 1. Setup Flask: Isonipecotic Acid + MeOH s1_cool 2. Cool to 0°C s1_setup->s1_cool s1_add 3. Add SOCl₂ dropwise s1_cool->s1_add s1_reflux 4. Reflux for 4h s1_add->s1_reflux s1_evap 5. Evaporate Solvent s1_reflux->s1_evap s1_extract 6. Dissolve in DCM, Neutralize with NaHCO₃, Extract s1_evap->s1_extract s1_dry 7. Dry & Evaporate s1_extract->s1_dry s1_product Intermediate: Methyl Isonipecotate s1_dry->s1_product s2_setup 1. Setup Flask: Intermediate + MeCN + K₂CO₃ s1_product->s2_setup Use in next step s2_add 2. Add Chloroacetonitrile s2_setup->s2_add s2_reflux 3. Reflux for 6-8h s2_add->s2_reflux s2_filter 4. Cool & Filter Salts s2_reflux->s2_filter s2_evap 5. Evaporate Filtrate s2_filter->s2_evap s2_wash 6. Dissolve in EtOAc, Wash with H₂O/Brine s2_evap->s2_wash s2_dry 7. Dry & Evaporate s2_wash->s2_dry s2_product Final Product s2_dry->s2_product

Figure 2: Detailed laboratory workflow diagram.

Safety and Handling

  • Thionyl Chloride (SOCl₂): Highly corrosive, toxic, and reacts violently with water. Handle only in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • Chloroacetonitrile: Toxic and lachrymatory. Handle with care in a fume hood and avoid inhalation or skin contact.

  • Acids and Bases: Concentrated acids and bases should be handled with appropriate care and PPE. Neutralization steps can be exothermic and may cause splashing.

  • Solvents: Methanol, acetonitrile, and dichloromethane are flammable and/or toxic. Avoid open flames and ensure adequate ventilation.

Characterization

The identity and purity of the intermediate and final product should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and assess purity.

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as the ester carbonyl (C=O) and the nitrile (C≡N) stretch.

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.

Conclusion

The described two-step synthesis provides a reliable and high-yielding route to Methyl 1-(cyanomethyl)piperidine-4-carboxylate from isonipecotic acid. The protocols are based on well-established chemical transformations and have been designed for straightforward implementation in a standard laboratory setting. By understanding the rationale behind each step, researchers can confidently apply and, if necessary, adapt this methodology for their specific drug discovery and development needs.

References

  • PrepChem. Synthesis of methyl 1-methylpiperidine-4-carboxylate. Available at: [Link]

  • ResearchGate. Scheme 1: Synthesis of Isonipecotic acid methyl ester. Available at: [Link]

  • Wikipedia. Isonipecotic acid. Available at: [Link]

  • Google Patents. CN102887854B - Method for preparing 4-methylpiperidine-2-carboxylate hydrochloride.
  • ResearchGate. Procedure for N-alkylation of Piperidine? Available at: [Link]

  • ResearchGate. Any procedure for the esterification of isonicotinic acid? Available at: [Link]

  • National Center for Biotechnology Information. Cyanoacetamides (IV): Versatile One-Pot Route to 2-quinoline-3-carboxamides. Available at: [Link]

  • ResearchGate. An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Available at: [Link]

  • Organic Syntheses. Chloroacetonitrile. Available at: [Link]

  • Google Patents. US2745838A - Preparation of isonicotinic acid esters.
  • ResearchGate. Two convenient and effective one‐pot methods for synthesis of methyl... Available at: [Link]

  • National Center for Biotechnology Information. A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. Available at: [Link]

  • Royal Society of Chemistry. Expeditious one-pot synthesis of C3-piperazinyl-substituted quinolines: key precursors to potent c-Met inhibitors. Available at: [Link]

  • Chemistry LibreTexts. 3: Esterification (Experiment). Available at: [Link]

  • ResearchGate. Facile One‐Pot Synthesis of Methyl 1‐Aryl‐1H‐1,2,4‐triazole‐3‐carboxylates from Nitrilimines with Vilsmeier Reagent | Request PDF. Available at: [Link]

  • ResearchGate. (PDF) Chloroacetonitrile. Available at: [Link]

  • Google Patents. CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof.
  • Google Patents. US9029547B1 - Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal.
  • Organic Syntheses. Methyleneaminoacetonitrile. Available at: [Link]

  • ResearchGate. (PDF) Alkylation of Diphenylamines with Chloroacetonitrile: A New Entry to Phentolamine Analogues. Available at: [Link]

  • ChemBK. Isonipecotic acid methyl ester. Available at: [Link]

  • National Center for Biotechnology Information. Methyl isonipecotate. Available at: [Link]

Sources

Application

The Strategic Utility of Methyl 1-(cyanomethyl)piperidine-4-carboxylate in Modern Drug Discovery

Introduction: The Privileged Piperidine Scaffold and the Versatility of the Cyanomethyl Group The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its frequent appearanc...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Piperidine Scaffold and the Versatility of the Cyanomethyl Group

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its frequent appearance in a wide array of approved pharmaceuticals and bioactive molecules.[1][2][3] Its three-dimensional structure allows for the precise spatial orientation of substituents, which is critical for effective interaction with biological targets. Furthermore, the piperidine motif often imparts favorable pharmacokinetic properties, such as improved solubility and metabolic stability, enhancing the "drug-likeness" of a compound.[3]

This application note delves into the specific utility of a functionalized piperidine derivative, Methyl 1-(cyanomethyl)piperidine-4-carboxylate . This molecule is a versatile building block for drug discovery, combining the advantageous properties of the piperidine core with the unique reactivity of the N-cyanomethyl group and the synthetic potential of the methyl ester at the 4-position. The N-cyanomethyl group, a type of α-aminonitrile, is not merely a placeholder; it is a reactive handle that can be transformed into a variety of other functional groups, making it a valuable tool for library synthesis and lead optimization.[4][5]

This document will provide a comprehensive overview of the applications of Methyl 1-(cyanomethyl)piperidine-4-carboxylate, detailed protocols for its synthesis and subsequent chemical transformations, and insights into the strategic thinking behind its use in medicinal chemistry programs.

Chemical Properties and Synthetic Overview

A summary of the key chemical properties of the parent compound, Methyl piperidine-4-carboxylate, and the target compound is presented below.

PropertyMethyl piperidine-4-carboxylateMethyl 1-(cyanomethyl)piperidine-4-carboxylate
Molecular Formula C7H13NO2C9H14N2O2
Molecular Weight 143.19 g/mol 182.22 g/mol
CAS Number 2971-79-1Not broadly listed; analogous ethyl ester is 460094-92-2[6][7]
Appearance Colorless to yellow liquidExpected to be a colorless to pale yellow oil or solid
Key Functional Groups Secondary amine, Methyl esterTertiary amine, Nitrile, Methyl ester

The synthesis of Methyl 1-(cyanomethyl)piperidine-4-carboxylate is readily achievable through the N-alkylation of the commercially available Methyl piperidine-4-carboxylate.[8][9]

Protocol 1: Synthesis of Methyl 1-(cyanomethyl)piperidine-4-carboxylate

This protocol details the standard procedure for the N-cyanomethylation of Methyl piperidine-4-carboxylate via nucleophilic substitution.

Rationale

The secondary amine of the piperidine ring is a nucleophile that can readily react with an electrophilic source of the "CH2CN" group. Chloroacetonitrile is a common and cost-effective reagent for this transformation. The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.

Experimental Workflow

reagents Methyl piperidine-4-carboxylate Chloroacetonitrile Base (e.g., K2CO3, DIPEA) reaction Reaction at RT to 60 °C Monitor by TLC/LC-MS reagents->reaction 1. Dissolve solvent Solvent (e.g., Acetonitrile, DMF) solvent->reaction 2. Add workup Aqueous Workup (Extraction with EtOAc or DCM) reaction->workup 3. Quench purification Purification (Column Chromatography) workup->purification 4. Isolate Organic Layer product Methyl 1-(cyanomethyl)piperidine- 4-carboxylate purification->product 5. Isolate Pure Product

Caption: Synthetic workflow for Methyl 1-(cyanomethyl)piperidine-4-carboxylate.

Step-by-Step Methodology
  • Reaction Setup: To a solution of Methyl piperidine-4-carboxylate (1.0 eq) in a suitable solvent such as acetonitrile or DMF (5-10 mL per mmol of starting material), add a non-nucleophilic base such as potassium carbonate (1.5 eq) or diisopropylethylamine (DIPEA) (1.2 eq).

  • Addition of Alkylating Agent: Slowly add chloroacetonitrile (1.1 eq) to the stirred reaction mixture at room temperature.

  • Reaction Monitoring: Heat the reaction mixture to a temperature between room temperature and 60 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. If a solid base like potassium carbonate was used, filter the mixture. Quench the reaction with water and extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired Methyl 1-(cyanomethyl)piperidine-4-carboxylate.

Applications in Medicinal Chemistry: A Gateway to Diverse Functionalities

The true value of Methyl 1-(cyanomethyl)piperidine-4-carboxylate lies in its potential for diversification. Both the cyanomethyl group and the methyl ester can be selectively transformed into a wide range of other functionalities, allowing for a thorough exploration of the structure-activity relationship (SAR) around the piperidine core.

Transformations of the N-Cyanomethyl Group

The nitrile functionality is a versatile precursor to several important groups in medicinal chemistry.

The reduction of the nitrile to a primary amine yields a 1-(2-aminoethyl)piperidine derivative. This introduces a basic nitrogen atom, which can be crucial for forming salt bridges with acidic residues in a protein's active site.

start Methyl 1-(cyanomethyl)piperidine- 4-carboxylate reagents Reducing Agent (e.g., LiAlH4, H2/Raney Ni) start->reagents React with product Methyl 1-(2-aminoethyl)piperidine- 4-carboxylate reagents->product

Caption: Reduction of the nitrile to a primary amine.

Protocol 2: Reduction of the Nitrile

  • Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), prepare a suspension of a suitable reducing agent like lithium aluminum hydride (LiAlH4) (2-3 eq) in an anhydrous solvent such as tetrahydrofuran (THF).

  • Addition of Substrate: Cool the suspension to 0 °C and slowly add a solution of Methyl 1-(cyanomethyl)piperidine-4-carboxylate (1.0 eq) in anhydrous THF.

  • Reaction and Workup: Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC/LC-MS). Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water (Fieser workup).

  • Purification: Filter the resulting solids and wash with THF or ethyl acetate. Concentrate the filtrate and purify the residue by column chromatography to yield the diamine product.

Hydrolysis of the nitrile provides a 1-(carboxymethyl)piperidine derivative. This introduces an acidic handle that can participate in hydrogen bonding or ionic interactions.

Protocol 3: Hydrolysis of the Nitrile

  • Reaction Setup: Dissolve Methyl 1-(cyanomethyl)piperidine-4-carboxylate (1.0 eq) in a mixture of a strong acid (e.g., concentrated HCl or H2SO4) or a strong base (e.g., aqueous NaOH).

  • Reaction: Heat the mixture to reflux and monitor the reaction until completion.

  • Workup: Cool the reaction mixture and adjust the pH to isolate the product. If acidic hydrolysis was performed, basify the solution. If basic hydrolysis was used, acidify the solution to precipitate the dicarboxylic acid derivative.

  • Purification: Collect the solid by filtration or extract the product into an organic solvent, then purify as necessary. Note that this reaction may also hydrolyze the methyl ester.

Transformations of the 4-Methyl Carboxylate Group

The ester at the C4 position is a key point for introducing diversity, particularly for building amide libraries, which are prevalent in drug molecules.

Hydrolysis of the methyl ester to the corresponding carboxylic acid is a common first step to enable amide bond formation.

Protocol 4: Saponification of the Methyl Ester

  • Reaction Setup: Dissolve Methyl 1-(cyanomethyl)piperidine-4-carboxylate (1.0 eq) in a mixture of methanol and water.

  • Addition of Base: Add an aqueous solution of a base such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (1.1-1.5 eq).

  • Reaction: Stir the reaction at room temperature until the ester is fully consumed (monitor by TLC/LC-MS).

  • Workup: Remove the methanol under reduced pressure. Acidify the aqueous residue with 1N HCl to a pH of approximately 3-4.

  • Isolation: Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate to yield the carboxylic acid.

The resulting carboxylic acid can be coupled with a wide variety of amines to generate a diverse library of amides. This is a powerful strategy in lead optimization to probe for interactions with the target protein.

acid 1-(cyanomethyl)piperidine- 4-carboxylic acid coupling Amide Coupling Reagents (e.g., HATU, EDCI/HOBt) acid->coupling amine Primary or Secondary Amine (R1R2NH) amine->coupling product N-substituted 1-(cyanomethyl)piperidine- 4-carboxamide coupling->product

Caption: Amide library synthesis workflow.

Protocol 5: Amide Coupling

  • Reaction Setup: Dissolve the carboxylic acid from Protocol 4 (1.0 eq) in a suitable solvent like DMF or dichloromethane.

  • Addition of Reagents: Add an amine (1.1 eq), a coupling agent such as HATU (1.1 eq), and a non-nucleophilic base like DIPEA (2.0 eq).

  • Reaction: Stir the mixture at room temperature until the reaction is complete.

  • Workup and Purification: Quench the reaction with water, extract the product with an organic solvent, and purify by column chromatography or preparative HPLC.

Conclusion: A Versatile Scaffold for Accelerated Drug Discovery

Methyl 1-(cyanomethyl)piperidine-4-carboxylate represents a highly valuable and versatile building block in medicinal chemistry. Its straightforward synthesis and the orthogonal reactivity of its two key functional groups—the N-cyanomethyl moiety and the C4-methyl ester—provide medicinal chemists with a powerful platform for the rapid generation of diverse chemical libraries. The ability to introduce a wide range of functionalities allows for a systematic exploration of the chemical space around the privileged piperidine core, significantly accelerating the hit-to-lead and lead optimization phases of drug discovery programs. The protocols and strategies outlined in this application note are intended to serve as a practical guide for researchers seeking to leverage the full potential of this and related scaffolds in their quest for novel therapeutics.

References

  • Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. (2023). Advanced Journal of Chemistry A, 7(2), 163-189.
  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937.
  • Piperidine and piperazine analogs in action: zinc(ii)-mediated formation of amidines. New Journal of Chemistry.
  • Frolov, N. A., & Vereshchagin, A. N. (2023).
  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed.
  • Discovery of novel 1-(4-aminophenylacetyl)
  • Organocatalytic Synthesis of α-Aminonitriles: A Review. MDPI.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • Synthesis of α-Aminonitriles via Ammonium-Catalyzed Reactions of Aminoacetonitrile. Journal of the American Chemical Society.
  • Ethyl 1-(cyanomethyl)
  • Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). MDPI.
  • SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. PubMed Central.
  • Photocatalytic Strecker-Type Reaction for the Synthesis of Primary α-Aminonitriles. PubMed.
  • Ethyl 1-(cyanomethyl)
  • Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors. PubMed Central.
  • Synthesis of α-Aminonitriles through Strecker Reaction of N-Tosylaldimines Using Molecular Iodine. Organic Chemistry Portal.
  • Methyl piperidine-4-carboxylate, 98% 25 g. Thermo Scientific Chemicals.
  • Anti-nociceptive and anti-inflammatory activities of 4-[(1-phenyl-1H-pyrazol-4-yl) methyl] 1-piperazine carboxylic acid ethyl ester. PubMed.
  • Methyl piperidine-4-carboxyl
  • Synthesis of α-aminonitriles using aliphatic nitriles, α-amino acids, and hexacyanoferrate as universally applicable non-toxic cyanide sources. Green Chemistry.
  • Methyl 1-benzyl-4-(phenylamino)

Sources

Method

Application Notes and Protocols for the Asymmetric Synthesis of Chiral Piperidine-4-Carboxylate Analogs

Introduction: The Significance of Chiral Piperidine-4-Carboxylates in Modern Drug Discovery The piperidine scaffold is a cornerstone in medicinal chemistry, present in a vast number of pharmaceuticals and natural product...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Chiral Piperidine-4-Carboxylates in Modern Drug Discovery

The piperidine scaffold is a cornerstone in medicinal chemistry, present in a vast number of pharmaceuticals and natural products.[1] Its prevalence stems from its ability to impart favorable physicochemical properties, such as aqueous solubility and metabolic stability, while serving as a versatile three-dimensional framework for orienting pharmacophoric groups.[2][3] When chirality is introduced into the piperidine ring, particularly in the form of chiral piperidine-4-carboxylate analogs, it unlocks the potential for enhanced biological activity, improved selectivity, and optimized pharmacokinetic profiles.[2][4] These chiral building blocks are integral to the development of novel therapeutics targeting a wide range of diseases.

This technical guide provides an in-depth exploration of robust and field-proven methodologies for the asymmetric synthesis of chiral piperidine-4-carboxylate analogs. We will delve into the causality behind experimental choices, offering detailed, step-by-step protocols for key transformations, and presenting quantitative data to guide researchers in their synthetic endeavors.

Strategic Approaches to Asymmetric Synthesis

The stereocontrolled synthesis of chiral piperidine-4-carboxylates can be broadly categorized into three main strategies:

  • Catalytic Asymmetric Hydrogenation: This powerful technique involves the enantioselective reduction of a prochiral precursor, typically an N-protected tetrahydropyridine-4-carboxylate, using a chiral transition-metal catalyst.

  • Organocatalytic Enantioselective Reactions: The use of small organic molecules as catalysts has revolutionized asymmetric synthesis. For piperidine synthesis, domino reactions involving Michael additions are particularly effective.

  • Enzymatic Kinetic Resolution: Biocatalysis offers a highly selective and environmentally benign approach to separate enantiomers from a racemic mixture of piperidine-4-carboxylates.

The choice of strategy depends on several factors, including the availability of starting materials, the desired enantiomeric purity, and the scalability of the process.

Methodology 1: Rhodium-Catalyzed Asymmetric Hydrogenation

Principle: The asymmetric hydrogenation of N-protected 1,2,3,6-tetrahydropyridine-4-carboxylates is a highly efficient method for accessing chiral piperidine-4-carboxylates. The success of this transformation hinges on the selection of a suitable chiral phosphine ligand that coordinates to a rhodium center, creating a chiral environment that directs the hydrogenation to one face of the double bond.[4]

Causality of Experimental Choices:

  • Catalyst Precursor: [Rh(COD)₂]BF₄ is a common and stable precursor that readily coordinates with chiral phosphine ligands.

  • Chiral Ligand: The choice of a chiral bisphosphine ligand, such as (R)-BINAP, is critical for achieving high enantioselectivity. The C₂-symmetric backbone of BINAP creates a well-defined chiral pocket around the metal center.

  • Protecting Group: The N-Boc (tert-butyloxycarbonyl) group is widely used due to its stability under hydrogenation conditions and its ease of removal under acidic conditions.

  • Solvent: Methanol is often a good solvent for these reactions as it can dissolve both the substrate and the catalyst, and it can also act as a proton source.

Experimental Workflow: Asymmetric Hydrogenation

cluster_prep Catalyst Preparation cluster_reaction Hydrogenation cluster_workup Work-up and Purification catalyst_prep [Rh(COD)₂]BF₄ + Chiral Ligand in Solvent substrate_add Add N-Boc-tetrahydropyridine- 4-carboxylate catalyst_prep->substrate_add Activate Catalyst hydrogenation Pressurize with H₂ (e.g., 50 atm) substrate_add->hydrogenation reaction Stir at specified temperature and time hydrogenation->reaction workup Solvent Removal reaction->workup purification Column Chromatography workup->purification product Chiral N-Boc-piperidine- 4-carboxylate purification->product catalyst [Rh(L*)]⁺ substrate Substrate (Tetrahydropyridine) complex [Rh(L*)(Substrate)]⁺ catalyst->complex Coordination oxidative_add Oxidative Addition of H₂ complex->oxidative_add H₂ hydride_complex [Rh(H)₂(L*)(Substrate)]⁺ oxidative_add->hydride_complex insertion1 Migratory Insertion hydride_complex->insertion1 alkyl_hydride [Rh(H)(L*)(Alkyl)]⁺ insertion1->alkyl_hydride reductive_elim Reductive Elimination alkyl_hydride->reductive_elim product Product (Piperidine) reductive_elim->product product->catalyst Catalyst Regeneration cluster_reaction Reaction Setup cluster_domino Domino Reaction cluster_workup Work-up and Purification reactants Aldehyde + Nitroalkene + Chiral Amine Catalyst + Acid Additive in Solvent michael_add Michael Addition reactants->michael_add cyclization Intramolecular Cyclization michael_add->cyclization Domino workup Quenching and Extraction cyclization->workup purification Column Chromatography workup->purification product Chiral Piperidine Derivative purification->product catalyst Chiral Amine iminium Iminium Ion catalyst->iminium Condensation aldehyde Aldehyde enamine Enamine iminium->enamine Deprotonation michael_adduct Michael Adduct enamine->michael_adduct Michael Addition nitroalkene Nitroalkene cyclized_product Cyclized Intermediate michael_adduct->cyclized_product Intramolecular Cyclization product Piperidine Product cyclized_product->product Hydrolysis product->catalyst Catalyst Regeneration cluster_reaction Enzymatic Reaction cluster_workup Work-up and Separation cluster_products Products setup Racemic Piperidine-4-carboxylate + Lipase + Acyl Donor in Organic Solvent incubation Incubate with shaking at controlled temperature setup->incubation filtration Filter to remove enzyme incubation->filtration Monitor conversion (e.g., GC) separation Column Chromatography filtration->separation product1 (R)-Piperidine- 4-carboxylate separation->product1 product2 (S)-N-Acetyl-piperidine- 4-carboxylate separation->product2

Sources

Application

Application Notes and Protocols: Utilizing tert-Butyl 2,7-Diazaspiro[3.5]nonane-2-carboxylate as a Versatile Intermediate for the Synthesis of Novel σ1 Receptor Ligands

For Researchers, Scientists, and Drug Development Professionals Abstract The sigma-1 (σ1) receptor, an intracellular chaperone protein primarily located at the mitochondria-associated endoplasmic reticulum (ER) membrane,...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The sigma-1 (σ1) receptor, an intracellular chaperone protein primarily located at the mitochondria-associated endoplasmic reticulum (ER) membrane, has emerged as a significant therapeutic target for a range of neurological and psychiatric disorders, including neurodegenerative diseases, neuropathic pain, and depression. Its unique ability to modulate calcium signaling and cellular stress responses makes it an attractive focus for drug discovery. This application note provides a detailed guide for the synthesis of novel σ1 receptor ligands using the versatile spirocyclic intermediate, tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate. We present detailed, field-proven protocols for the derivatization of this scaffold via Buchwald-Hartwig amination and subsequent N-alkylation, discuss the rationale behind these synthetic choices, and provide characterization data and structure-activity relationship (SAR) insights based on reported binding affinities.

Introduction: The Therapeutic Promise of the σ1 Receptor

The σ1 receptor is a unique, ligand-operated chaperone protein that plays a crucial role in maintaining cellular homeostasis.[1] Unlike traditional transmembrane receptors, the σ1 receptor translocates within the cell and interacts with a variety of client proteins, most notably the inositol 1,4,5-trisphosphate (IP3) receptor at the mitochondria-associated ER membrane (MAM).[2] This interaction is pivotal for the regulation of calcium (Ca2+) flux between the ER and mitochondria, a process fundamental to cell survival and function.[3]

Dysregulation of σ1 receptor function has been implicated in the pathophysiology of numerous CNS disorders. Consequently, ligands that modulate σ1 receptor activity are of significant therapeutic interest. The general pharmacophore for σ1 receptor ligands consists of a central basic nitrogen atom flanked by two hydrophobic regions. The spirocyclic diamine scaffold, specifically the 2,7-diazaspiro[3.5]nonane core, has proven to be an excellent starting point for developing potent and selective σ1 receptor ligands.[1] The rigid, three-dimensional structure of the spirocycle allows for precise orientation of substituents to optimize interactions within the receptor's binding pocket.

This guide focuses on the practical application of tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate as a key intermediate. The presence of a Boc-protecting group on one of the secondary amines allows for selective functionalization of the other, providing a controlled and versatile synthetic route to a diverse library of potential σ1 receptor ligands.

The Role of σ1 in Cellular Calcium Homeostasis

To appreciate the therapeutic rationale for targeting the σ1 receptor, it is essential to understand its function at the subcellular level. The σ1 receptor acts as a dynamic modulator of intracellular Ca2+ signaling, a key pathway in neuronal function and survival.

sigma1_pathway cluster_ER Endoplasmic Reticulum (ER) cluster_Mito Mitochondrion ER_lumen ER Lumen (High [Ca²⁺]) IP3R IP3 Receptor Mito_matrix Mitochondrial Matrix IP3R->Mito_matrix Ca²⁺ Flux Sigma1_BiP σ1-R - BiP Complex (Inactive) Sigma1_Active σ1-R (Active) Sigma1_BiP->Sigma1_Active Dissociation Sigma1_Active->IP3R Chaperones & Stabilizes ATP ATP Production Mito_matrix->ATP Stimulates Ligand σ1 Agonist Ligand Ligand->Sigma1_BiP Binding Cell_Stress Cellular Stress (e.g., ER Stress) Cell_Stress->Sigma1_BiP Induces

Under normal conditions, the σ1 receptor is bound to the chaperone BiP, keeping it in an inactive state. Upon stimulation by agonist ligands or in response to cellular stress, the σ1 receptor dissociates from BiP.[4] The activated σ1 receptor then interacts with and stabilizes the IP3 receptor, enhancing the transfer of Ca2+ from the high-concentration environment of the ER lumen to the mitochondrial matrix.[2] This controlled Ca2+ flux is vital for stimulating mitochondrial activity and ATP production, thereby promoting cell survival and mitigating stress-induced apoptosis.

Synthetic Strategy and Protocols

The synthesis of a diverse library of σ1 receptor ligands from tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate can be efficiently achieved in a three-step sequence:

  • Buchwald-Hartwig Amination: Introduction of an aryl or heteroaryl moiety onto the unprotected secondary amine.

  • Boc Deprotection: Removal of the tert-butoxycarbonyl protecting group to reveal the second secondary amine.

  • N-Alkylation or Acylation: Introduction of a second hydrophobic group to complete the pharmacophore.

synthetic_workflow Intermediate tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate (Starting Material) Step1 Step 1: Buchwald-Hartwig Amination (Aryl Halide, Pd Catalyst, Base) Intermediate->Step1 Intermediate1 Boc-Protected Aryl-Spiro-Diamine Step1->Intermediate1 Step2 Step 2: Boc Deprotection (TFA in DCM) Intermediate1->Step2 Intermediate2 Aryl-Spiro-Diamine Step2->Intermediate2 Step3 Step 3: N-Alkylation / Acylation (Alkyl Halide / Acyl Chloride, Base) Intermediate2->Step3 Final_Product Final σ1 Receptor Ligand Library Step3->Final_Product

Protocol 1: Buchwald-Hartwig Amination of the Spiro-Diamine Intermediate

This protocol describes the palladium-catalyzed cross-coupling of an aryl halide with the unprotected secondary amine of the starting intermediate. The Buchwald-Hartwig amination is a powerful method for forming C-N bonds and is well-suited for this transformation.[3][5]

Materials:

  • tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate

  • Aryl halide (e.g., iodobenzene)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) or similar phosphine ligand

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)

Procedure:

  • To an oven-dried Schlenk flask, add Pd₂(dba)₃ (0.02 equiv), XPhos (0.04 equiv), and sodium tert-butoxide (1.4 equiv).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous toluene, followed by tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate (1.0 equiv) and the aryl halide (1.1 equiv).

  • Heat the reaction mixture to 100 °C and stir overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to yield the Boc-protected aryl-spiro-diamine.

Causality and Self-Validation: The use of a palladium catalyst with a bulky phosphine ligand like XPhos is crucial for facilitating the reductive elimination step, which forms the desired C-N bond.[6] The strong, non-nucleophilic base (NaOtBu) is necessary to deprotonate the amine, generating the active nucleophile. The reaction is conducted under an inert atmosphere to prevent the oxidation and deactivation of the Pd(0) catalyst. Successful synthesis is validated by NMR and mass spectrometry, confirming the addition of the aryl group.

Protocol 2: Boc Deprotection

This step removes the Boc protecting group to allow for subsequent functionalization of the second nitrogen atom.

Materials:

  • Boc-protected aryl-spiro-diamine (from Protocol 1)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the Boc-protected intermediate in DCM.

  • Add TFA (typically 20-50% v/v) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Concentrate the reaction mixture in vacuo.

  • Redissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate to neutralize excess TFA.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected aryl-spiro-diamine, which can often be used in the next step without further purification.

Causality and Self-Validation: TFA is a strong acid that efficiently cleaves the acid-labile Boc group, generating tert-butyl cation and carbon dioxide as byproducts. The progress of the deprotection can be easily monitored by the disappearance of the starting material spot on TLC. The final product's identity is confirmed by the absence of the Boc group signal in the ¹H NMR spectrum and the corresponding mass change in MS analysis.

Protocol 3: N-Alkylation of the Deprotected Intermediate

This final step introduces the second hydrophobic moiety onto the newly freed secondary amine, completing the synthesis of the target ligand.

Materials:

  • Aryl-spiro-diamine (from Protocol 2)

  • Alkyl or aralkyl halide (e.g., (2-bromoethyl)benzene)

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Acetonitrile (ACN) or N,N-dimethylformamide (DMF)

Procedure:

  • To a round-bottom flask, add the aryl-spiro-diamine (1.0 equiv), potassium carbonate (2.0-3.0 equiv), and acetonitrile.

  • Add the alkyl halide (1.1-1.5 equiv).

  • Heat the reaction mixture to 50-80 °C and stir overnight.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter off the inorganic base.

  • Concentrate the filtrate in vacuo.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the final product by flash column chromatography. For basic amines, it is often advantageous to add a small amount of a competing base (e.g., 0.1-1% triethylamine) to the eluent to prevent peak tailing and improve separation.[4]

Causality and Self-Validation: This is a standard Sₙ2 reaction where the secondary amine acts as a nucleophile, displacing the halide from the electrophilic carbon of the alkyl halide. The base (K₂CO₃) is required to neutralize the hydrohalic acid byproduct, which would otherwise protonate the starting amine and halt the reaction.[7] The final product is rigorously characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

Structure-Activity Relationship (SAR) and Data

The 2,7-diazaspiro[3.5]nonane scaffold allows for systematic modification at two key positions to explore the SAR and optimize binding affinity for the σ1 receptor. The following table presents binding affinity data (Ki values) for a series of compounds synthesized using the protocols described above, demonstrating the impact of different substituents.

Compound IDAryl Group (at N7)Alkyl/Acyl Group (at N2)σ1 Ki (nM)[8]σ2 Ki (nM)[8]σ1/σ2 Selectivity
4a PhenylPhenethyl351153.3
4b BenzylPhenethyl2.72710.0
4c PhenethylPhenethyl3.5226.3
5a BenzylBenzoyl341203.5
5b PhenethylBenzoyl131027.8

Data sourced from Di Vona et al., ACS Chemical Neuroscience, 2023.[8]

Key SAR Insights:

  • Aryl Group: The nature of the group attached via the Buchwald-Hartwig reaction significantly impacts affinity. Comparing 4a (phenyl) and 4b (benzyl), the introduction of a methylene spacer between the spirocycle and the phenyl ring increases σ1 affinity more than tenfold. This suggests that the additional flexibility and distance are optimal for interaction with a hydrophobic pocket in the receptor.

  • Alkyl/Acyl Group: The substituent on the second nitrogen also plays a critical role. The phenethyl group in compounds 4b and 4c results in high-affinity ligands (Ki = 2.7 and 3.5 nM, respectively).

  • Agonist vs. Antagonist Profile: Interestingly, subtle structural changes can switch the functional activity. Compound 4b was found to be a σ1 agonist, while the structurally related 5b (with a benzoyl group instead of phenethyl) acted as an antagonist.[8] This highlights the sensitivity of the receptor to the electronic and steric properties of the ligand.

Conclusion

The tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate intermediate is a powerful and versatile building block for the synthesis of novel, high-affinity σ1 receptor ligands. The synthetic strategy outlined in this application note, employing a controlled sequence of Buchwald-Hartwig amination, Boc deprotection, and N-alkylation/acylation, provides a reliable and adaptable route to diverse chemical matter. The provided protocols are robust and can be readily implemented in a standard medicinal chemistry laboratory. The accompanying SAR data demonstrates how systematic modification of this scaffold can be used to fine-tune binding affinity and functional activity, paving the way for the development of next-generation therapeutics targeting the σ1 receptor.

References

  • Schmidt, H. R., & Kruse, A. C. (2019). The molecular function of sigma receptors: past, present, and future. Trends in Pharmacological Sciences, 40(9), 636-654. Available from: [Link]

  • Di Vona, M. L., et al. (2023). Synthesis, Computational Insights, and Evaluation of Novel Sigma Receptors Ligands. ACS Chemical Neuroscience, 14(10), 1835–1847. Available from: [Link]

  • Wikipedia contributors. (2023, December 19). Sigma-1 receptor. In Wikipedia, The Free Encyclopedia. Retrieved January 23, 2026, from [Link]

  • Griesel, B. A., et al. (2018). Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases. Frontiers in Neuroscience, 12, 973. Available from: [Link]

  • Di Vona, M. L., et al. (2023). Synthesis, Computational Insights, and Evaluation of Novel Sigma Receptors Ligands. ACS Chemical Neuroscience, 14(10), 1835–1847. Available from: [Link]

  • Biotage. (n.d.). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved January 23, 2026, from [Link]

  • Hayashi, T., & Su, T. P. (2007). Sigma-1 receptor chaperones at the ER-mitochondrion interface regulate Ca²⁺ signaling and cell survival. Cell, 131(3), 596-610. Available from: [Link]

  • Wikipedia contributors. (2023, November 28). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. Retrieved January 23, 2026, from [Link]

  • Perrin, A., et al. (2021). Role of Sigma-1 Receptor in Calcium Modulation: Possible Involvement in Cancer. International Journal of Molecular Sciences, 22(3), 1081. Available from: [Link]

  • Sleno, L. (2012). The use of mass spectrometry for structural characterization of drug metabolites. Current Drug Metabolism, 13(3), 275-290. Available from: [Link]

  • Silva, A. M. S., et al. (2007). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 11(5), 397-455. Available from: [Link]

  • Su, T. P., et al. (2016). The sigma-1 receptor as a pluripotent modulator in living systems. Trends in Pharmacological Sciences, 37(4), 262-278. Available from: [Link]

  • PubChem. (n.d.). tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate. Retrieved January 23, 2026, from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Workup: Amines. Retrieved January 23, 2026, from [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (2017). Buchwald-Hartwig Amination. Retrieved January 23, 2026, from [Link]

  • An efficient and operationally convenient general synthesis of tertiary amines by direct alkylation of secondary amines with alkyl halides in the presence of Huenig's base. (2011). Tetrahedron Letters, 52(41), 5294-5297. Available from: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Methyl 1-(cyanomethyl)piperidine-4-carboxylate Synthesis

Introduction: Welcome to the technical support center for the synthesis of Methyl 1-(cyanomethyl)piperidine-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigat...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction:

Welcome to the technical support center for the synthesis of Methyl 1-(cyanomethyl)piperidine-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthetic transformation, enhance reaction yields, and troubleshoot common experimental hurdles. The synthesis, typically an SN2 reaction between methyl piperidine-4-carboxylate and a haloacetonitrile, is a fundamental step in the preparation of various pharmaceutical intermediates. While seemingly straightforward, this N-alkylation is prone to challenges such as low conversion, side-product formation, and purification difficulties.

This document provides a structured approach to overcoming these issues, grounded in mechanistic principles and practical laboratory experience. We will explore the critical parameters that govern the success of this reaction and offer validated protocols to ensure reliable and reproducible outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for Methyl 1-(cyanomethyl)piperidine-4-carboxylate?

The most prevalent and direct method is the N-alkylation of methyl piperidine-4-carboxylate with an alkylating agent like chloroacetonitrile or bromoacetonitrile. This reaction is typically carried out in the presence of a base to neutralize the hydrohalic acid formed during the reaction.

Q2: My reaction yield is consistently low. What are the primary factors I should investigate?

Low yields can stem from several factors. The most critical to investigate are:

  • Base Selection: The choice of base is crucial. It must be strong enough to deprotonate the piperidinium salt that forms, but not so strong that it promotes side reactions.

  • Solvent Choice: The solvent significantly impacts the reaction rate and selectivity. Polar aprotic solvents are generally preferred for SN2 reactions.

  • Reaction Temperature: Inadequate or excessive temperature can lead to an incomplete reaction or decomposition of reactants and products.

  • Purity of Starting Materials: Impurities in either the piperidine ester or the haloacetonitrile can inhibit the reaction or lead to unwanted byproducts.

Q3: I am observing a significant amount of an apolar impurity in my crude product. What could it be?

A common byproduct in this reaction is the formation of a quaternary ammonium salt, resulting from the over-alkylation of the desired tertiary amine product.[1][2] This occurs when the product, Methyl 1-(cyanomethyl)piperidine-4-carboxylate, acts as a nucleophile and reacts with another molecule of the alkylating agent.

Q4: Is it necessary to run this reaction under an inert atmosphere?

While not always strictly necessary, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is good practice.[2] It prevents potential side reactions with atmospheric moisture and oxygen, which can be particularly important if using moisture-sensitive reagents like sodium hydride.

Troubleshooting Guide

Problem 1: Low or No Product Formation (Low Conversion)

Possible Cause 1: Ineffective Base

  • Explanation: The N-alkylation of a secondary amine with an alkyl halide generates an ammonium salt. Without a base to neutralize this salt, the reaction will slow down or stop as the concentration of the free amine nucleophile is depleted.[2] The chosen base may be too weak to effectively deprotonate the piperidinium salt intermediate.

  • Solution:

    • Switch to a stronger, non-nucleophilic base. Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often effective.[2][3]

    • For more challenging cases, a strong organic base like N,N-diisopropylethylamine (DIPEA or Hünig's base) can be used.[4]

    • In some instances, a hydride base like sodium hydride (NaH) can be employed, but requires strictly anhydrous conditions.[2]

Possible Cause 2: Inappropriate Solvent

  • Explanation: The solvent plays a critical role in an SN2 reaction. Polar aprotic solvents such as acetonitrile (MeCN), N,N-dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are ideal because they solvate the cation of the base (e.g., K⁺) but do not strongly solvate the amine nucleophile, leaving it free to react.[5] Protic solvents (like ethanol or water) can hydrogen-bond with the amine, reducing its nucleophilicity and slowing the reaction.[5][6]

  • Solution:

    • Ensure you are using a dry, polar aprotic solvent. Acetonitrile and DMF are excellent starting points.[2]

Possible Cause 3: Low Reaction Temperature

  • Explanation: Like most chemical reactions, the rate of N-alkylation is temperature-dependent. If the reaction is too cold, it may proceed too slowly to reach completion in a reasonable timeframe.

  • Solution:

    • Increase the reaction temperature. Heating the reaction, often to 60-80 °C, can significantly increase the rate.[4] Monitor the reaction by TLC or LC-MS to avoid product decomposition at higher temperatures.

Problem 2: Formation of Multiple Products (Low Selectivity)

Possible Cause 1: Over-alkylation (Quaternization)

  • Explanation: The tertiary amine product is also nucleophilic and can react with the alkyl halide to form a quaternary ammonium salt.[1] This is a "runaway" reaction that becomes more probable if the concentration of the alkylating agent is too high relative to the amine.

  • Solution:

    • Control the stoichiometry. Use a slight excess of the piperidine starting material relative to the chloroacetonitrile (e.g., 1.1 equivalents of amine to 1.0 equivalent of halide).

    • Add the alkylating agent slowly to the reaction mixture using a syringe pump. This keeps the instantaneous concentration of the halide low, favoring reaction with the more abundant secondary amine.[2]

Possible Cause 2: Side Reactions with the Ester Group

  • Explanation: If a very strong, nucleophilic base (like NaOH or KOH in a protic solvent) is used, saponification of the methyl ester to a carboxylic acid can occur.

  • Solution:

    • Use non-nucleophilic bases like K₂CO₃, Cs₂CO₃, or DIPEA.[2][3][4]

    • Ensure the reaction is run under anhydrous conditions if possible, as water is required for hydrolysis.

Problem 3: Difficult Product Purification

Possible Cause 1: Co-elution of Product and Starting Material

  • Explanation: The starting piperidine and the product tertiary amine can have similar polarities, making separation by column chromatography challenging.

  • Solution:

    • Optimize your chromatography. Use a shallow gradient of a polar solvent (e.g., ethyl acetate or methanol) in a non-polar solvent (e.g., hexanes or dichloromethane). Adding a small amount of triethylamine (0.1-1%) to the eluent can improve peak shape and separation by neutralizing acidic sites on the silica gel.

Possible Cause 2: Removal of Base and Salts

  • Explanation: Inorganic bases and the salts formed during the reaction must be removed before chromatography.

  • Solution:

    • Perform an aqueous workup. After the reaction is complete, dilute the mixture with water and extract the product with an organic solvent like ethyl acetate or dichloromethane.

    • Wash the combined organic layers with water and then brine to remove residual inorganic salts. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate before concentrating.[7]

Visualizing the Process

General Reaction Pathway

The diagram below illustrates the fundamental SN2 mechanism for the synthesis.

Caption: General SN2 reaction pathway.

Troubleshooting Workflow for Low Yield

This flowchart provides a logical sequence for diagnosing low-yield issues.

Troubleshooting_Workflow Figure 2: Low Yield Troubleshooting Start Problem: Low Yield Check_TLC Is reaction going to completion? (Monitor by TLC/LC-MS) Start->Check_TLC Check_Base Is the base appropriate? (e.g., K₂CO₃, DIPEA) Check_TLC->Check_Base Yes Incomplete Action: Increase reaction time or temperature. Check_TLC->Incomplete No Check_Solvent Is the solvent correct? (Polar aprotic, e.g., MeCN, DMF) Check_Base->Check_Solvent Yes Change_Base Action: Use a stronger or non-nucleophilic base. Check_Base->Change_Base No Check_Temp Is the temperature optimal? Check_Solvent->Check_Temp Yes Change_Solvent Action: Switch to a dry, polar aprotic solvent. Check_Solvent->Change_Solvent No Optimize_Temp Action: Increase temperature (e.g., to 60-80 °C). Check_Temp->Optimize_Temp No Check_Materials Action: Verify purity of starting materials. Check_Temp->Check_Materials Yes

Caption: A decision tree for troubleshooting low reaction yields.

Experimental Protocols & Data

Optimized Protocol for Synthesis

This protocol is a robust starting point for achieving high yields.

Materials:

  • Methyl piperidine-4-carboxylate (1.0 eq.)

  • Chloroacetonitrile (1.1 eq.)

  • Potassium Carbonate (K₂CO₃), anhydrous, powdered (2.0 eq.)

  • Acetonitrile (MeCN), anhydrous (to make a 0.2 M solution)

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add methyl piperidine-4-carboxylate and anhydrous acetonitrile.

  • Add powdered anhydrous potassium carbonate to the solution.

  • Stir the suspension vigorously at room temperature for 15 minutes.

  • Add chloroacetonitrile dropwise to the suspension.

  • Heat the reaction mixture to 70 °C and stir for 16 hours.

  • Monitor the reaction progress by TLC (e.g., 9:1 DCM/MeOH with 0.5% NH₄OH).

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Rinse the filter cake with additional acetonitrile.

  • Concentrate the combined filtrate under reduced pressure to obtain the crude product.[8]

  • Purify the crude oil by flash column chromatography on silica gel.

Data Comparison of Reaction Conditions

The following table summarizes typical outcomes based on different reaction parameters.

Base Solvent Temperature (°C) Typical Yield (%) Key Observation
K₂CO₃MeCN7085-95%Clean reaction, easy workup.[2]
DIPEADMF6080-90%Good for sensitive substrates, but DIPEA can be hard to remove.[4]
NaHTHF25-5070-85%Requires strictly anhydrous conditions; risk of side reactions.[2]
NoneMeCN70<10%Reaction stalls due to ammonium salt formation.[2]
K₂CO₃EtOH7040-50%Slower reaction rate due to protic solvent.[6]

References

  • CN102887854B - Method for preparing 4-methylpiperidine-2-carboxylate hydrochloride - Google Patents.
  • Alkylation of Amines (Sucks!) - Master Organic Chemistry. (2017). Available at: [Link]

  • Procedure for N-alkylation of Piperidine? - ResearchGate. (2017). Available at: [Link]

  • Synthesis of Secondary Amines via Self-Limiting Alkylation. (2024). Organic Letters. Available at: [Link]

  • Synthesis of secondary and tertiary amines - Organic Chemistry Portal. Available at: [Link]

  • Ch22: Alkylation of Amines - University of Calgary. Available at: [Link]

  • Deciding SN1/SN2/E1/E2 - The Solvent - Master Organic Chemistry. (2012). Available at: [Link]

  • Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. (2025). The Journal of Organic Chemistry. Available at: [Link]

  • Synthesis of methyl 1-methylpiperidine-4-carboxylate - PrepChem.com. Available at: [Link]

  • 11.3: Characteristics of the SN2 Reaction - Chemistry LibreTexts. (2024). Available at: [Link]

  • An efficient and operationally convenient general synthesis of tertiary amines by direct alkylation of secondary amines with alkyl halides in the presence of Huenig's base - ResearchGate. (2005). Available at: [Link]

  • Efficient Amidation of Weak Amines: Synthesis, Chiral Separation by SFC, and Antimicrobial Activity of N-(9, 10-dioxo-9, 10-dihydro anthracene-1-yl) carboxamide - The Royal Society of Chemistry. Available at: [Link]

  • The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps. Available at: [Link]

  • Synthesis, Characterization and Antimicrobial Activity of Methyl 1-(-2-amine-alkylcarbonyl) piperidine-4-carboxylate - ResearchGate. (2015). Available at: [Link]

  • US6423871B1 - Efficient synthesis of secondary amines by selective alkylation of primary amines - Google Patents.
  • Synthesis of Tetrasubstituted 1H-Pyrazoles by Copper-mediated Coupling of Enaminones with Nitriles - Organic Syntheses Procedure. Available at: [Link]

  • What is the effect of solvent on SN2? - Quora. (2018). Available at: [Link]

  • Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties - NIH. Available at: [Link]

  • chloroacetonitrile - Organic Syntheses Procedure. Available at: [Link]

  • US8735600B2 - Process for purification of 1-methylpyrazole-4-carboxylic acid esters - Google Patents.
  • An Overview of Palladium-Catalyzed N- alkylation Reactions - ChemRxiv. Available at: [Link]

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC - NIH. Available at: [Link]

  • Solvent Effects and SN2 and SN1 reactions: Nucleophilic Substitution - Chemistry Net. (2014). Available at: [Link]

  • An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate - ResearchGate. Available at: [Link]

  • (PDF) Chloroacetonitrile - ResearchGate. Available at: [Link]

  • Piperidines ESI-revised3 - The Royal Society of Chemistry. Available at: [Link]

Sources

Optimization

Troubleshooting low yield in Strecker-type condensation of piperidone

Welcome to the technical support center for the Strecker-type condensation of piperidone and its derivatives. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Strecker-type condensation of piperidone and its derivatives. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing this powerful multicomponent reaction. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges and optimize your reaction yields.

Introduction: The Challenge of Piperidone in Strecker Synthesis

The Strecker synthesis is a cornerstone of amino acid synthesis, involving a three-component reaction between a carbonyl compound, an amine, and a cyanide source to form an α-aminonitrile, which is subsequently hydrolyzed to the desired amino acid.[1][2] While highly effective for aldehydes, the use of ketones, particularly sterically hindered cyclic ketones like piperidone, presents unique challenges that can lead to significantly lower yields.[3][4]

This guide provides a structured approach to troubleshooting these issues, focusing on the underlying chemical principles to empower you to make informed decisions in your experimental design.

Troubleshooting Guide: Low Yield in Piperidone Strecker Condensation

Question 1: I am observing very low conversion of my starting piperidone. What is the likely cause and how can I improve it?

Answer:

Low conversion of the starting piperidone is most frequently due to an unfavorable equilibrium in the initial imine formation step. Ketones are generally less electrophilic than aldehydes, and the formation of the corresponding imine is often reversible and may not favor the product.[5][6]

Causality & Expert Insights:

The formation of the iminium ion, the electrophile that reacts with the cyanide, is the critical first stage of the Strecker synthesis.[1][2][7] With piperidone, the equilibrium between the ketone and the imine can lie heavily on the side of the starting materials. To drive this equilibrium towards the imine, the water generated during the condensation must be effectively removed.[5]

Recommended Actions & Protocols:

  • Implement Anhydrous Conditions: The presence of water can hydrolyze the imine intermediate back to the starting piperidone.[5] Conducting the reaction under anhydrous conditions is therefore critical. A notable application of this principle is in the synthesis of the opioid analgesic carfentanil from N-benzyl-4-piperidone, where anhydrous conditions were found to significantly improve yields.[3]

  • Utilize a Dehydrating Agent: The addition of a drying agent can effectively sequester the water formed during imine formation, thus shifting the equilibrium towards the desired intermediate.

    Experimental Protocol: Imine Formation with a Dehydrating Agent

    • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add your piperidone derivative (1.0 eq) and the desired amine (1.1 eq).

    • Add anhydrous solvent (e.g., toluene, dichloromethane).

    • Add a dehydrating agent such as anhydrous magnesium sulfate (MgSO₄) or molecular sieves (3Å or 4Å).

    • Stir the reaction mixture at room temperature or gentle heat (40-50 °C) for several hours to allow for complete imine formation before proceeding with the addition of the cyanide source.

Troubleshooting Workflow for Imine Formation

G cluster_0 Low Piperidone Conversion start Low Yield Observed check_imine Is imine formation the rate-limiting step? start->check_imine implement_anhydrous Implement Strict Anhydrous Conditions check_imine->implement_anhydrous Yes add_dehydrating Add Dehydrating Agent (e.g., MgSO₄) implement_anhydrous->add_dehydrating monitor_progress Monitor Imine Formation (TLC, GC-MS) add_dehydrating->monitor_progress proceed Proceed to Cyanation Step monitor_progress->proceed

Caption: A workflow for addressing low piperidone conversion.

Question 2: My α-aminonitrile intermediate seems to be unstable and decomposes during the reaction or workup. How can I prevent this?

Answer:

The stability of the α-aminonitrile intermediate, particularly those derived from piperidones, can be a significant issue, especially in aqueous acidic conditions.[3] The retro-Strecker reaction, where the aminonitrile reverts to the imine and cyanide, can be a major contributor to low yields.[8]

Causality & Expert Insights:

The α-aminonitrile derived from a piperidone is a quaternary carbon center, which can be sterically strained. In the presence of acid and water, this intermediate can readily eliminate hydrogen cyanide, leading to the hydrolysis of the iminium ion back to the starting ketone.

Recommended Actions & Protocols:

  • Use a Non-Aqueous Acid Source: Instead of aqueous acids, consider using a non-aqueous acid source to catalyze the reaction. Glacial acetic acid has been used successfully in the synthesis of carfentanil to promote the reaction while minimizing decomposition of the aminonitrile intermediate.[3]

  • Choose a Milder Cyanide Source: Highly reactive cyanide sources in the presence of strong acids can lead to rapid, but also more reversible, reactions. Trimethylsilyl cyanide (TMSCN) is a milder and often more effective cyanide source for challenging substrates, as it can be used under neutral or Lewis acidic conditions.[9]

Comparison of Cyanide Sources

Cyanide SourceTypical ConditionsAdvantagesDisadvantages
KCN/NaCNAqueous, often with NH₄ClInexpensive, readily availableHighly toxic, can lead to unstable intermediates in aqueous acid
TMSCNAnhydrous, can be used with Lewis acidsMilder, good for sensitive substratesMore expensive, moisture-sensitive
Acetone CyanohydrinNeutral or mildly acidicSafer alternative to HCN gasCan be slow to react
Potassium FerrocyanideAqueous with a promoterNon-toxic cyanide sourceRequires a promoter to release cyanide
Question 3: The final hydrolysis of my α-aminonitrile to the amino acid is not proceeding to completion. What conditions should I use?

Answer:

The hydrolysis of nitriles to carboxylic acids, the final step in the Strecker synthesis, typically requires harsh conditions, such as strong acid or base with heating.[1][10] α-Aminonitriles derived from sterically hindered ketones like piperidone can be particularly resistant to hydrolysis.

Causality & Expert Insights:

The carbon atom of the nitrile group in an α,α-disubstituted aminonitrile is sterically shielded, making nucleophilic attack by water or hydroxide more difficult. This steric hindrance necessitates more forcing reaction conditions to achieve complete hydrolysis.

Recommended Actions & Protocols:

  • Strong Acidic Hydrolysis: Refluxing the α-aminonitrile in a strong aqueous acid, such as 6M HCl or concentrated H₂SO₄, is the most common method.

    Experimental Protocol: Acidic Hydrolysis

    • Dissolve the crude or purified α-aminonitrile in 6M aqueous HCl.

    • Heat the mixture to reflux (typically >100 °C) for several hours to overnight.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • After cooling, the amino acid product can often be isolated by adjusting the pH to its isoelectric point, causing it to precipitate.

  • Basic Hydrolysis: In cases where the product is sensitive to strong acid, basic hydrolysis can be an alternative.

    Experimental Protocol: Basic Hydrolysis

    • Suspend the α-aminonitrile in a solution of a strong base, such as 4M NaOH.

    • Heat the mixture to reflux for several hours.

    • Monitor the reaction for the disappearance of the starting material.

    • Upon completion, carefully acidify the reaction mixture to the isoelectric point of the amino acid to induce precipitation.

Strecker Synthesis Mechanism for Piperidone

G cluster_0 Strecker Synthesis Pathway Piperidone Piperidone Imine Imine Intermediate Piperidone->Imine + Amine - H₂O Aminonitrile α-Aminonitrile Imine->Aminonitrile + Cyanide Source AminoAcid α,α-Disubstituted Amino Acid Aminonitrile->AminoAcid Hydrolysis (H₃O⁺ or OH⁻)

Caption: Key stages of the Strecker synthesis with piperidone.

Frequently Asked Questions (FAQs)

Q1: Can I use a secondary amine in the Strecker condensation of piperidone? Yes, secondary amines can be used in the Strecker reaction to produce N-substituted α-amino acids.[2] However, the steric hindrance will be even greater, potentially requiring more optimized conditions for imine formation and cyanation.

Q2: Are there any catalysts that can improve the yield of the Strecker reaction with piperidone? Several catalysts have been shown to be effective for the Strecker synthesis of ketones.[4] These include Lewis acids like zinc halides and scandium triflate, as well as palladium complexes.[4] Organocatalysts have also emerged as a powerful tool for this transformation.[11][12] Experimenting with a catalytic amount of a suitable Lewis acid may improve the rate and yield of your reaction.

Q3: My final amino acid product is difficult to purify. What are some common strategies? Purification of the final amino acid can be challenging due to its zwitterionic nature. Common purification techniques include:

  • Recrystallization: Often effective if a suitable solvent system can be found.

  • Ion-exchange chromatography: A powerful method for separating amino acids from other charged or neutral impurities.

  • Precipitation at the isoelectric point: Adjusting the pH of the aqueous solution to the amino acid's isoelectric point will minimize its solubility, often causing it to precipitate in a pure form.

Q4: Are there safer alternatives to traditional cyanide sources? Yes, due to the high toxicity of reagents like KCN and HCN, several safer alternatives have been developed. Potassium ferrocyanide, a stable and non-toxic coordination compound, can be used as a cyanide source in the presence of a promoter.[8] This offers a greener and safer approach to the Strecker reaction.

References

  • Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids. [Link]

  • Wikipedia. (n.d.). Strecker amino acid synthesis. [Link]

  • Organic Chemistry Portal. (n.d.). Strecker Synthesis. [Link]

  • Master Organic Chemistry. (n.d.). Strecker Synthesis. [Link]

  • StudySmarter. (2023). Strecker Synthesis: Mechanism & Applications. [Link]

  • NROChemistry. (n.d.). Strecker Synthesis. [Link]

  • ResearchGate. (n.d.). Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor. [Link]

  • MDPI. (2021). Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in Organic Synthesis. [Link]

  • Multidisciplinary Digital Publishing Institute. (2022). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. [Link]

  • National Center for Biotechnology Information. (n.d.). Recent advances in the chemistry of imine-based multicomponent reactions (MCRs). [Link]

  • SciSpace. (2022). Organocatalytic Synthesis of α-Aminonitriles: A Review. [Link]

  • Master Organic Chemistry. (2025). Enamines. [Link]

  • YouTube. (2020). Lec 15 Hydrolysis of Esters and Amides and the Chemistry of Nitriles. [Link]

  • National Center for Biotechnology Information. (n.d.). Efficient Three-Component Strecker Reaction of Aldehydes/Ketones via NHC-Amidate Palladium(II) Complex Catalysis. [Link]

  • Wikipedia. (n.d.). Piperidine. [Link]

  • ResearchGate. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. [Link]

  • Defense Technical Information Center. (n.d.). Piperidine Synthesis. [Link]

  • MDPI. (2022). Organocatalytic Synthesis of α-Aminonitriles: A Review. [Link]

  • Master Organic Chemistry. (2022). Imines - Properties, Formation, Reactions, and Mechanisms. [Link]

Sources

Troubleshooting

Technical Support Center: Purification of Piperidine Synthesis Products

Welcome to the technical support guide for the purification of piperidine and its derivatives. As a cornerstone structural motif in countless pharmaceuticals and specialty chemicals, achieving high purity is not just a g...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of piperidine and its derivatives. As a cornerstone structural motif in countless pharmaceuticals and specialty chemicals, achieving high purity is not just a goal—it's a necessity.[1] This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in removing byproducts from piperidine synthesis reactions. We will move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and adapt these methods to your specific needs.

Section 1: Understanding Your Crude Product: The First Step to Purity

Before any purification, a critical first step is to identify the nature and quantity of impurities in your reaction mixture. This "impurity profile" dictates the most effective purification strategy.

Frequently Asked Questions: Impurity Identification

Q: What are the most common byproducts I should expect in my piperidine synthesis?

A: The byproducts are intrinsically linked to your synthetic route. Here are the most common scenarios:

  • Catalytic Hydrogenation of Pyridine: This is the most prevalent industrial method for synthesizing piperidine itself.[2] The primary impurity is almost always unreacted pyridine . Due to the high temperatures and pressures sometimes used, side reactions can also generate high-boiling oligomers (e.g., dipiperidyls) or aliphatic amines from ring-opening.[3][4]

  • Reductive Amination/Cyclization Routes: Syntheses that build the piperidine ring from linear precursors can lead to different impurities. For instance, some radical cyclization reactions may produce a corresponding linear alkene as a significant byproduct through a competing 1,5-hydrogen transfer mechanism.[5] Incomplete cyclization will also leave unreacted linear starting materials .

  • General Impurities (Route-Independent): Regardless of the synthesis, you will likely contend with residual solvents , water (especially after aqueous workup), and catalyst residues . Furthermore, piperidine is susceptible to air oxidation , which can lead to colored impurities and a characteristic yellow or brown tint.[6]

Q: What analytical techniques are best for creating an impurity profile of my crude piperidine?

A: A multi-pronged analytical approach is ideal:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the gold standard for analyzing volatile, thermally stable compounds like piperidine and pyridine. It provides excellent separation and allows for the positive identification and quantification of volatile impurities.

  • High-Performance Liquid Chromatography (HPLC): HPLC is highly versatile, especially for less volatile or thermally sensitive piperidine derivatives. Developing a robust HPLC method is crucial for monitoring reaction progress and assessing final purity.[7][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is invaluable for structural confirmation of your desired product and can help identify major byproducts by their unique spectral signatures. For example, the aromatic protons of residual pyridine are easily distinguished from the aliphatic protons of piperidine.

Section 2: Troubleshooting Guide: From Crude Mixture to Pure Compound

This section addresses the most common purification challenges in a question-and-answer format, providing both the "why" and the "how" for each solution.

Challenge 1: Stubborn Unreacted Pyridine

Q: I've performed a fractional distillation, but I can't get my piperidine purity above ~92%. Why?

A: You have encountered an azeotrope. Piperidine and pyridine form a minimum-boiling azeotropic mixture at a composition of approximately 92% piperidine and 8% pyridine, which boils at about 106.1 °C—very close to the boiling point of pure piperidine (106 °C).[4][6] A simple or fractional distillation cannot separate components of an azeotrope because the vapor and liquid phases have the same composition at that specific boiling point.

Data Summary: Boiling Points of Piperidine and Key Impurities
CompoundBoiling Point (°C at 1 atm)Key Separation Challenge
Piperidine 106Forms azeotrope with pyridine.
Pyridine115.3Difficult to separate from piperidine by simple distillation.
Water100Can be removed by drying agents or azeotropic distillation.
Dipiperidyls>200Easily removed by distillation as a high-boiling residue.

Q: How can I break the piperidine-pyridine azeotrope to achieve >99% purity?

A: You have two primary, highly effective strategies: azeotropic distillation with an "entrainer" or a chemical separation via salt formation.

Method A: Azeotropic Distillation

The principle here is to introduce a third component (an entrainer) that forms a new, lower-boiling azeotrope with one or both of the original components, thereby altering the volatility relationships.

  • Causality: By adding a non-aromatic hydrocarbon like methylcyclohexane or a specific petroleum distillate fraction (boiling range 80-110 °C), you can form a new ternary azeotrope that preferentially removes the pyridine impurity.[3][4] This new azeotrope boils at a lower temperature than the piperidine-pyridine azeotrope, allowing the pyridine to be distilled off, leaving behind a residue enriched in pure piperidine.[4]

Method B: Chemical Separation via Salt Formation

This method leverages the difference in basicity between piperidine (pKa of conjugate acid ≈ 11.2) and pyridine (pKa of conjugate acid ≈ 5.2). Piperidine is a much stronger base.

  • Causality: By introducing a carefully controlled amount of an acid or even carbon dioxide, you can selectively protonate the more basic piperidine, forming a non-volatile salt.[6][9] The less basic (and unreacted) pyridine remains as a free base. This allows for a physical separation: the pyridine can be distilled away from the piperidine salt, or the precipitated salt can be filtered off. The pure piperidine is then regenerated by adding a strong base.[9]

Challenge 2: Water Contamination and Discoloration

Q: My piperidine is cloudy and wet after an aqueous workup. How can I dry it effectively before distillation?

A: The standard and most effective method is to use solid potassium hydroxide (KOH) pellets.[6] Piperidine is a basic compound; therefore, you must use a basic or neutral drying agent.

  • Expertise & Experience: Do NOT use common acidic or neutral drying agents like calcium chloride (CaCl₂), magnesium sulfate (MgSO₄), or sodium sulfate (Na₂SO₄). These can form complexes with amines or are simply not effective enough. Add KOH pellets to the wet piperidine and allow it to stand for several hours (or overnight) with occasional swirling. The KOH will absorb the water. You can then decant or filter the dried piperidine directly into your distillation flask.[6]

Q: My final product is pure by NMR and GC, but it's yellow. What causes this and how can I fix it?

A: The yellow or brown discoloration is almost always due to minor oxidation of the piperidine ring.[6] While these impurities may be present in very small amounts, they can be highly colored.

  • Solution: A simple distillation is often sufficient to separate the colorless piperidine from the less volatile, colored oxidation products, which will remain in the distillation pot. For stubborn cases or solid derivatives, treating a solution of the compound with activated charcoal can effectively adsorb the colored impurities before filtration and solvent removal.

Decision-Making Workflow for Piperidine Purification

This diagram outlines a logical decision-making process for selecting the appropriate purification strategy based on the primary impurity identified.

Purification_Decision_Tree start Crude Piperidine Product check_pyridine Is unreacted pyridine the main impurity? start->check_pyridine check_water Is water the main impurity? check_pyridine->check_water No azeo_distill Azeotropic Distillation with a hydrocarbon entrainer check_pyridine->azeo_distill Yes salt_form Chemical Separation (Salt Formation) check_pyridine->salt_form Yes check_solid Is the product a solid or high-boiling liquid? check_water->check_solid No koh_distill Dry with KOH pellets, then simple/fractional distillation check_water->koh_distill Yes chromatography Column Chromatography check_solid->chromatography Yes recrystallize Recrystallization check_solid->recrystallize Yes final_product Pure Piperidine Product azeo_distill->final_product salt_form->final_product koh_distill->final_product chromatography->final_product recrystallize->final_product

Caption: Decision tree for selecting a piperidine purification method.

Section 3: Field-Proven Experimental Protocols

These protocols provide detailed, step-by-step methodologies for the key purification techniques discussed.

Protocol 1: Purification of Piperidine from Pyridine via Azeotropic Distillation

This protocol is designed to separate piperidine from its most challenging byproduct, pyridine.

Materials:

  • Crude piperidine containing pyridine

  • Methylcyclohexane (or a similar non-aromatic hydrocarbon, boiling point 80-110 °C)

  • Fractional distillation apparatus with a high-efficiency column (e.g., Vigreux or packed column)

  • Heating mantle, stirrer, and standard glassware

Procedure:

  • Charge the Flask: In a round-bottom flask of appropriate size, combine the crude piperidine-pyridine mixture with the hydrocarbon entrainer. A typical ratio is 2:1 by volume (crude mixture:entrainer).[4]

  • Apparatus Setup: Assemble the fractional distillation apparatus. Ensure all joints are well-sealed.

  • Distillation: Begin heating and stirring the mixture. The first fraction to distill will be the low-boiling ternary azeotrope containing the hydrocarbon, water (if present), and a high proportion of pyridine relative to piperidine.[3]

  • Monitor Temperature: The head temperature will remain constant at the boiling point of the azeotrope. Continue collecting this fraction until all the entrainer and pyridine have been removed, which is indicated by a rise in the head temperature.

  • Isolate Product: Once the head temperature begins to climb and stabilizes at the boiling point of pure piperidine (~106 °C), change the receiving flask.

  • Final Distillation: Collect the fraction boiling at a constant temperature. This is your purified piperidine.

  • Confirmation: Confirm the purity of the final product using GC or NMR analysis.

Workflow for Azeotropic Distillation

Azeotropic_Distillation_Workflow cluster_prep Preparation cluster_distill Distillation Process cluster_isolation Product Isolation charge_flask 1. Charge flask with crude piperidine and hydrocarbon entrainer heat_mixture 2. Heat and stir mixture charge_flask->heat_mixture collect_azeotrope 3. Collect low-boiling azeotrope (enriched in pyridine) heat_mixture->collect_azeotrope monitor_temp 4. Monitor head temperature for a sharp rise collect_azeotrope->monitor_temp change_flask 5. Change receiving flask monitor_temp->change_flask collect_product 6. Collect pure piperidine at constant boiling point change_flask->collect_product analyze 7. Confirm purity (GC, NMR) collect_product->analyze

Caption: Step-by-step workflow for azeotropic distillation.

Protocol 2: Purification via Carbonate Salt Formation

This chemical method is an excellent alternative to azeotropic distillation.[9]

Materials:

  • Crude piperidine containing pyridine

  • Anhydrous organic solvent (e.g., toluene, diethyl ether)

  • Carbon dioxide (CO₂) gas source (e.g., cylinder or dry ice)

  • Saturated sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) solution

  • Standard filtration and extraction glassware

Procedure:

  • Dissolution: Dissolve the crude piperidine mixture in a suitable anhydrous organic solvent in a flask.

  • Salt Precipitation: Bubble CO₂ gas through the solution with stirring, or add crushed dry ice in small portions. The piperidine will react to form piperidine carbonate, a white solid precipitate. Pyridine will not react and remains in solution.

  • Filtration: Filter the solid piperidine carbonate and wash the filter cake with a small amount of cold, anhydrous solvent to remove any residual pyridine.

  • Liberation of Free Base: Transfer the filtered salt to a separatory funnel. Add a strong alkaline solution (e.g., 2M NaOH) to neutralize the carbonate and liberate the free piperidine base.[6]

  • Extraction: Extract the liberated piperidine into an organic solvent like diethyl ether or dichloromethane.

  • Drying and Evaporation: Dry the organic extracts over anhydrous potassium carbonate (K₂CO₃) or KOH, filter, and remove the solvent under reduced pressure to yield pure piperidine. A final distillation can be performed if desired.

References

  • Organic Chemistry Portal. (n.d.). Piperidine synthesis. Retrieved January 23, 2026, from [Link]

  • Gunanathan, C., & Milstein, D. (2013). Applications of Acceptorless Dehydrogenation and Related Transformations in Chemical Synthesis. Science, 341(6143), 1229712. (Note: While this is a review, a general search for piperidine synthesis points to pyridine hydrogenation as a primary method, as consolidated in sources like the DTIC report). A representative URL for general synthesis methods is: [Link]

  • Stasse, H. L. (1944). U.S. Patent No. 2,363,158. Washington, DC: U.S. Patent and Trademark Office.
  • Stasse, H. L. (1944). U.S. Patent No. 2,363,157. Washington, DC: U.S. Patent and Trademark Office.
  • ResearchGate. (2025). Piperidine derivatives - extra peak in pure compounds. Why and how to change it? Retrieved January 23, 2026, from [Link]

  • Ataman Kimya. (n.d.). PIPERIDINE. Retrieved January 23, 2026, from [Link]

  • Wikipedia. (n.d.). Piperidine. Retrieved January 23, 2026, from [Link]

  • D'Rozario, M., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(5), 1563. Retrieved from [Link]

  • Bourns, A. N., & Tudge, H. (1950). A New Synthesis of Piperidine. Canadian Journal of Research, 28b(1), 71-74. Retrieved from [Link]

  • Engel, K. H. (1944). U.S. Patent No. 2,363,159. Washington, DC: U.S. Patent and Trademark Office.
  • Xu, G., et al. (2011). CN Patent No. 101602748B.
  • Rodrigues, M., et al. (2019). Analytical method by liquid chromatography to assay piperine associated in nanoemulsions. Journal of Pharmaceutical and Biomedical Analysis, 174, 450-456. Retrieved from [Link]

Sources

Optimization

Minimizing side reactions during cyanoalkylation of secondary amines

Technical Support Center: Cyanoalkylation of Secondary Amines Introduction: The cyanoalkylation of secondary amines, a crucial transformation in the synthesis of pharmaceuticals and functional materials, presents a signi...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Cyanoalkylation of Secondary Amines

Introduction: The cyanoalkylation of secondary amines, a crucial transformation in the synthesis of pharmaceuticals and functional materials, presents a significant synthetic challenge: controlling selectivity. The reaction, while powerful, is often plagued by side reactions that diminish the yield of the desired mono-cyanoalkylated product and complicate purification. This guide provides in-depth troubleshooting strategies and practical solutions to help researchers minimize these side reactions and optimize their synthetic outcomes.

Troubleshooting Guide

Q1: My reaction is yielding a significant amount of a higher molecular weight byproduct. What is it and how can I prevent it?

A1: Cause & Mechanism

The most common higher molecular weight byproduct in the cyanoalkylation of a secondary amine (R₂NH) is the tertiary amine formed by a second cyanoalkylation event, often referred to as bis-cyanoalkylation or overalkylation.

The root cause of this issue lies in the reaction mechanism itself. The desired product, a β-aminopropionitrile derivative (R₂N-CH₂CH₂CN), is itself a tertiary amine and remains nucleophilic. Consequently, it can compete with the starting secondary amine for the electrophilic cyanoalkylating agent (e.g., acrylonitrile), leading to the formation of a quaternary ammonium salt or, in the case of acrylonitrile, a bis-(β-cyanoethyl)amine derivative after a second Michael addition. This "runaway" reaction is a classic problem in amine alkylation because the product amine is often as nucleophilic, or even more so, than the starting amine.[1][2]

Solutions & Strategies:

  • Stoichiometric Control: The most direct approach is to use a stoichiometric excess of the starting secondary amine relative to the cyanoalkylating agent. This increases the probability of the electrophile reacting with the intended starting material rather than the product. A 2 to 5-fold excess of the secondary amine is a common starting point.

  • Controlled Addition: Instead of adding all the cyanoalkylating agent at once, employ a slow, dropwise addition using a syringe pump. This maintains a low instantaneous concentration of the electrophile, favoring the reaction with the more abundant secondary amine and minimizing the chance of the product reacting again.

  • Lower Reaction Temperature: For highly reactive or sterically unhindered amines, reducing the reaction temperature can help control the rate of the second alkylation, which may have a slightly higher activation energy.[3]

  • Solvent Choice: In some cases, the choice of solvent can influence selectivity. While often performed neat or in polar aprotic solvents, exploring less polar solvents may slightly temper the reactivity of the product amine. Some studies have shown that using ionic liquids can markedly reduce overalkylation.[4]

Q2: I'm observing low conversion of my starting secondary amine. How can I improve reaction efficiency?

A2: Cause & Analysis

Low conversion can stem from several factors, including insufficient reactivity of the reactants, suboptimal reaction conditions, or unintended deactivation pathways.

  • Steric Hindrance: Highly bulky secondary amines may react sluggishly with the cyanoalkylating agent.

  • Poor Nucleophilicity: Amines with electron-withdrawing groups will be less nucleophilic and therefore less reactive.

  • Inappropriate Temperature: The reaction may simply be too slow at the chosen temperature. While lower temperatures can help with selectivity (see Q1), there is a trade-off with reaction rate.

  • Catalyst Issues: If a catalyst is being used (e.g., a Lewis or Brønsted acid), it may be inactive or used in an insufficient amount.

Solutions & Strategies:

  • Increase Temperature: Gently warming the reaction mixture is a straightforward way to increase the reaction rate. Monitor the reaction closely by TLC or GC/MS to ensure that increased temperature does not disproportionately accelerate side reactions.

  • Catalysis: For less reactive systems, the addition of a catalyst can be beneficial. Acetic acid is a commonly used weak acid catalyst that can protonate the nitrile of acrylonitrile, making it more electrophilic and accelerating the Michael addition.

  • Solvent Effects: Ensure your solvent is appropriate. For many cyanoalkylations, polar solvents like acetonitrile or ethanol are effective. In some cases, running the reaction neat (without solvent) can increase the concentration of reactants and drive the reaction to completion.

  • Extended Reaction Time: If the reaction is clean but slow, simply allowing it to run for a longer period may be sufficient to achieve high conversion.

Frequently Asked Questions (FAQs)

FAQ 1: What is the optimal molar ratio of secondary amine to acrylonitrile?

For selective mono-alkylation, a molar excess of the secondary amine is generally recommended. A starting point of 2:1 (amine:acrylonitrile) is advisable. This can be increased to 5:1 or even higher for particularly problematic cases of bis-alkylation.

FAQ 2: Which solvent is best for minimizing side reactions?

There is no single "best" solvent, as the optimal choice depends on the specific substrates. However, common choices include:

  • None (Neat): Often provides the fastest reaction rates.

  • Acetonitrile: A good polar aprotic solvent that dissolves most reactants well.

  • Ethanol/Methanol: Protic solvents can sometimes mediate the reaction effectively.

  • Water: Particularly for simple amines, reactions can be run in aqueous media, which is environmentally benign.[5]

FAQ 3: Is a catalyst necessary?

For many secondary amines, the reaction with acrylonitrile proceeds readily without a catalyst. However, for less nucleophilic or sterically hindered amines, a catalyst like catalytic acetic acid can significantly improve the reaction rate.

FAQ 4: How does temperature affect the product distribution?

Temperature has a dual effect. Higher temperatures increase the overall reaction rate, which can be beneficial for low-reactivity substrates. However, elevated temperatures can also provide the necessary energy to overcome the activation barrier for side reactions like bis-alkylation and potential polymerization of acrylonitrile. It is often best to start at room temperature and only heat if necessary, while monitoring for byproduct formation.

FAQ 5: How can I effectively purify my desired mono-cyanoalkylated product?

Purification can be challenging due to the similar basic properties of the starting amine, the mono-alkylated product, and the bis-alkylated byproduct.

  • Distillation: If the products are volatile and have sufficiently different boiling points, fractional distillation under reduced pressure is a viable method.

  • Column Chromatography: Silica gel chromatography is often effective. A gradient elution starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with ethyl acetate is typical. Adding a small amount (0.5-1%) of a tertiary amine like triethylamine to the eluent can prevent the basic products from streaking on the acidic silica gel.

  • Acid-Base Extraction: A careful aqueous workup can sometimes help. By adjusting the pH, it may be possible to selectively protonate and extract one amine into the aqueous phase while leaving others in the organic layer, although this can be difficult given their similar pKa values.

Visualizing the Reaction Pathways

Understanding the desired reaction versus the primary side reaction is key to troubleshooting.

G cluster_0 Desired Mono-Cyanoalkylation SA Secondary Amine (R₂NH) PROD Desired Product (R₂N-CH₂CH₂CN) SA->PROD + Acrylonitrile (Michael Addition) ACN1 Acrylonitrile ACN1->PROD G cluster_1 Competing Bis-Cyanoalkylation Side Reaction PROD2 Desired Product (Still Nucleophilic) SIDE_PROD Bis-Alkylated Byproduct ((NCCH₂CH₂)₂NR₂) PROD2->SIDE_PROD + Acrylonitrile (Second Michael Addition) ACN2 Acrylonitrile ACN2->SIDE_PROD

Caption: Competing bis-cyanoalkylation side reaction.

Data Summary

Table 1: Effect of Reaction Parameters on Selectivity for Mono-Cyanoalkylation

ParameterChangeEffect on Mono-selectivityRationale
Stoichiometry Increase Amine:Acrylonitrile RatioIncreases Reduces the relative concentration of the product available for a second reaction.
Addition Rate Slow, dropwise additionIncreases Keeps instantaneous acrylonitrile concentration low, favoring reaction with the excess amine.
Temperature DecreaseGenerally Increases Reduces the rate of the competing bis-alkylation reaction, which is often more sensitive to heat.
Solvent Polarity VariableSubstrate Dependent Can alter the relative nucleophilicity of the starting amine versus the product amine.

Key Experimental Protocol

Protocol 1: General Procedure for Selective Mono-Cyanoalkylation of Di-n-propylamine

This protocol is a representative example and should be adapted based on the specific secondary amine being used.

  • Reactor Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel, add di-n-propylamine (20.2 g, 200 mmol, 2.0 eq).

  • Solvent Addition: Add acetonitrile (100 mL) to the flask and begin stirring. Cool the mixture to 0 °C using an ice bath.

  • Reagent Addition: Add acrylonitrile (5.3 g, 100 mmol, 1.0 eq) to the dropping funnel.

  • Controlled Reaction: Add the acrylonitrile dropwise to the stirred amine solution over a period of 1 hour, maintaining the internal temperature below 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC (e.g., 9:1 Hexane:Ethyl Acetate with 0.5% Triethylamine) or GC-MS to confirm the consumption of acrylonitrile.

  • Workup: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent and excess di-n-propylamine.

  • Purification: Purify the resulting crude oil via vacuum distillation or column chromatography on silica gel (eluting with a gradient of 0% to 20% ethyl acetate in hexanes containing 0.5% triethylamine) to yield the pure mono-cyanoalkylated product, 3-(dipropylamino)propanenitrile.

References

  • Salvatore, R. N., Nagle, A. S., Schmidt, S. E., & Jung, K. W. (1999). Cesium Hydroxide Promoted Selective N-Monoalkylation of Primary Amines. Organic Letters, 1(12), 1893–1896. Available at: [Link]

  • Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). Available at: [Link]

  • Buc, S. R. (1947). β-AMINOPROPIONITRILE and bis-(β-CYANOETHYL)-AMINE. Organic Syntheses, 27, 3. Available at: [Link]

  • Wikipedia. (n.d.). Amine alkylation. Available at: [Link]

  • Reid, J. R., & Reisner, D. B. (2017). Synthesis of Secondary Amines via Self-Limiting Alkylation. Journal of the American Chemical Society, 139(40), 14233–14236. Available at: [Link]

  • Eckert, H., & Forster, B. (2002). Direct mono-N-alkylation of amines in ionic liquids: chemoselectivity and reactivity. Green Chemistry, 4(5), 454-456. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Enhancing the Stability of Methyl 1-(cyanomethyl)piperidine-4-carboxylate for Storage

This guide is intended for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of Methyl 1-(cyanomethyl)piperidine-4-carboxylate during storage and experimental use...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is intended for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of Methyl 1-(cyanomethyl)piperidine-4-carboxylate during storage and experimental use. By understanding the potential degradation pathways and implementing appropriate storage and handling protocols, users can mitigate the risk of compromised sample quality.

Troubleshooting Guide

This section addresses specific issues that may arise during the storage and handling of Methyl 1-(cyanomethyl)piperidine-4-carboxylate, providing potential causes and actionable solutions.

Observed Issue Potential Cause(s) Troubleshooting & Preventative Actions
Appearance of a new peak, often at a shorter retention time, during HPLC analysis. Hydrolysis of the methyl ester: The ester group is susceptible to hydrolysis, especially in the presence of moisture or acidic/basic contaminants, forming the corresponding carboxylic acid.[1] This is a common degradation pathway for methyl esters.[2][3]Action: Confirm the identity of the new peak by LC-MS. The mass should correspond to the carboxylic acid derivative. Prevention: • Store the compound under a dry, inert atmosphere (e.g., argon or nitrogen). • Use anhydrous solvents for sample preparation. • Avoid exposure to acidic or basic conditions.
A gradual decrease in the main peak area (assay value) over time with no single major degradant peak. Oxidative degradation of the piperidine ring: The tertiary amine in the piperidine ring can be susceptible to oxidation, leading to the formation of N-oxides or other oxidative degradation products.[4][5] This can result in multiple minor degradation products.Action: Employ a gradient HPLC method to resolve potential minor, more polar degradants. Use a mass spectrometer detector to identify potential oxidized species. Prevention: • Store the compound protected from air, preferably under an inert atmosphere. • Avoid contact with oxidizing agents. • Consider storing at reduced temperatures to slow down oxidative processes.
Discoloration of the material (e.g., turning yellow or brown). Formation of colored impurities: This could be due to complex degradation pathways, possibly initiated by light or reaction with atmospheric components. Photodegradation can generate radical species leading to colored polymeric byproducts.Action: Analyze the discolored sample by HPLC-UV/Vis to observe the chromatographic profile and check for new chromophores. Prevention: • Store the compound in an amber vial or otherwise protected from light. • Ensure the storage container is well-sealed to prevent exposure to air and moisture.
Inconsistent analytical results or poor reproducibility. Sample instability under analytical conditions: The compound might be degrading in the dissolution solvent or on the HPLC column.Action: Perform a solution stability study. Prepare a sample solution and analyze it at different time points (e.g., 0, 4, 8, 24 hours) to check for degradation. Prevention: • Use a buffered mobile phase at a neutral or slightly acidic pH. • Prepare sample solutions fresh before each analysis. • If solution instability is confirmed, keep sample vials in the autosampler at a reduced temperature (e.g., 4 °C).

Frequently Asked Questions (FAQs)

Q1: What are the optimal long-term storage conditions for Methyl 1-(cyanomethyl)piperidine-4-carboxylate?

A1: For optimal long-term stability, the compound should be stored at 2-8 °C . It is crucial to protect it from moisture, oxygen, and light. Therefore, we recommend storing the solid material in a tightly sealed container, preferably under an inert atmosphere such as argon or nitrogen, and placed within a desiccator in a refrigerator.

Q2: What type of container is best for storing this compound?

A2: Amber glass vials with PTFE-lined screw caps are recommended. The amber glass protects the compound from light-induced degradation, while the PTFE-lined cap provides an excellent seal against moisture and air ingress.

Q3: How should I handle the compound during weighing and sample preparation to minimize degradation?

A3: It is advisable to handle the compound in a controlled environment, such as a glove box with a dry, inert atmosphere. If a glove box is unavailable, minimize the time the container is open to the atmosphere. Use dry spatulas and weigh the compound quickly. For preparing solutions, use high-purity, anhydrous solvents.

Q4: What is the expected shelf-life of Methyl 1-(cyanomethyl)piperidine-4-carboxylate?

A4: When stored under the recommended conditions (2-8 °C, under an inert atmosphere, protected from light and moisture), the compound is expected to be stable for at least two years. However, it is best practice to re-analyze the material periodically to confirm its purity, especially for long-term projects. The frequency of re-testing should be determined by the user based on their specific application and storage conditions.[6]

Q5: Are there any known incompatibilities for this compound?

A5: Yes, based on the functional groups present, Methyl 1-(cyanomethyl)piperidine-4-carboxylate is incompatible with strong oxidizing agents, strong acids, and strong bases. Contact with these substances can lead to rapid degradation.

Potential Degradation Pathways

Understanding the potential degradation pathways is key to preventing them. The primary sites of instability on the molecule are the methyl ester, the piperidine ring, and to a lesser extent, the cyanomethyl group.

G cluster_0 Degradation Pathways cluster_1 Hydrolysis cluster_2 Oxidation cluster_3 Photodegradation M0 Methyl 1-(cyanomethyl)piperidine-4-carboxylate P1 1-(Cyanomethyl)piperidine-4-carboxylic Acid + Methanol M0->P1 H₂O / H⁺ or OH⁻ P2 N-Oxide Derivative M0->P2 [O] (e.g., air, peroxide) P4 Radical Species -> Colored Impurities M0->P4 Light (hν) P3 Ring-Opened Products P2->P3 Further Oxidation

Caption: Potential degradation pathways for Methyl 1-(cyanomethyl)piperidine-4-carboxylate.

Experimental Protocols

Protocol 1: Forced Degradation Study Workflow

A forced degradation study is essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.[6]

G cluster_workflow Forced Degradation Workflow cluster_stress Apply Stress Conditions start Prepare Stock Solution of Compound acid Acid Hydrolysis (e.g., 0.1 M HCl, 60 °C) start->acid base Base Hydrolysis (e.g., 0.1 M NaOH, RT) start->base oxidative Oxidation (e.g., 3% H₂O₂, RT) start->oxidative thermal Thermal Stress (e.g., 80 °C, solid state) start->thermal photo Photolytic Stress (ICH Q1B guidelines) start->photo analyze Analyze Samples by HPLC-UV/MS at t=0 and specified time points acid->analyze base->analyze oxidative->analyze thermal->analyze photo->analyze evaluate Evaluate Peak Purity and Mass Balance analyze->evaluate identify Identify Major Degradants evaluate->identify

Caption: Workflow for a forced degradation study.

Protocol 2: HPLC Method for Purity and Stability Analysis

This is a general-purpose High-Performance Liquid Chromatography (HPLC) method suitable for assessing the purity and monitoring the stability of Methyl 1-(cyanomethyl)piperidine-4-carboxylate.[7]

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-25 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the compound in a 50:50 mixture of water and acetonitrile to a concentration of approximately 0.5 mg/mL.

Note: This method should be validated for its intended use.

References

  • ICH, Q1A(R2) Stability Testing of New Drug Substances and Products, 2003. [Link]

  • Flonicamid (Ref: IKI 220). Agriculture and Environment Research Unit (AERU). [Link]

  • Cornish, L. Analytical Techniques In Stability Testing. Separation Science, 2025. [Link]

  • Glowacki, F. et al. Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. The Journal of Physical Chemistry A, 2017. [Link]

  • Iley, J. et al. Proximity effects. Part 4. Alkaline hydrolysis of methyl carboxylates, alkyl acetates, and alkyl carboxylates. Steric effects in carboxylic acid derivatives and related systems. The Journal of Organic Chemistry, 1997. [Link]

  • Glowacki, F. et al. Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. White Rose Research Online, 2017. [Link]

  • Vallejo, D. et al. Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC North America, 2023. [Link]

  • ICH, Q1 Guideline on Stability Testing of Drug Substances and Drug Products, 2025. [Link]

  • Larsson, H. et al. Kinetic data for the acid-catalysed hydrolysis of carboxylic esters in water at 25 °C. Journal of the Chemical Society, Perkin Transactions 2, 1995. [Link]

  • Wang, S. et al. Efficient Biodegradation of the Neonicotinoid Insecticide Flonicamid by Pseudaminobacter salicylatoxidans CGMCC 1.17248: Kinetics, Pathways, and Enzyme Properties. International Journal of Molecular Sciences, 2024. [Link]

  • U.S. Environmental Protection Agency. Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester and Phosphate Ester Compounds in Aqueous Systems from Molecular Structure by SPARC. [Link]

Sources

Optimization

Technical Support Center: Overcoming Poor Solubility of Piperidine Intermediates

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with piperidine intermediates in their reaction m...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with piperidine intermediates in their reaction media. The following information provides in-depth troubleshooting strategies and answers to frequently asked questions to help you navigate these common but often complex issues.

Troubleshooting Guide

This section addresses specific problems you might encounter during your experiments, offering step-by-step solutions and the scientific rationale behind them.

Issue 1: My piperidine intermediate is precipitating out of the reaction mixture. What are my immediate options?

Precipitation of an intermediate is a clear sign of poor solubility, which can stall a reaction and complicate purification. Here’s a systematic approach to address this issue in real-time.

Initial Steps:

  • Verify Purity: Before making significant changes to your reaction conditions, it's crucial to confirm the purity of your piperidine intermediate. Impurities can sometimes be the root cause of unexpected precipitation.[1]

  • Increase Temperature: Gently warming the reaction mixture can often increase the solubility of the intermediate. However, be mindful of the thermal stability of your reactants and products to avoid degradation.

  • Agitation: Ensure the reaction mixture is being stirred vigorously. In some cases, what appears to be precipitation is actually just poor dispersion.

If the issue persists, consider these more advanced interventions:

  • Co-solvent Addition: Introduce a small amount of a co-solvent that is miscible with your primary reaction solvent but has a different polarity. This can disrupt the crystal lattice of the intermediate and improve solvation.[1]

    • For nonpolar reaction media, consider adding a polar aprotic solvent like THF or 1,4-dioxane.

    • For polar reaction media, a less polar co-solvent like toluene might be effective.

  • pH Adjustment (for aqueous or protic media): The basic nitrogen atom in the piperidine ring (pKa of the conjugate acid is typically around 11.22) means its solubility is highly pH-dependent.[2]

    • In acidic conditions (pH < pKa), the piperidine nitrogen is protonated, forming a more soluble piperidinium salt.[2] Adding a small amount of a suitable acid (e.g., trifluoroacetic acid) can significantly increase solubility.[3]

    • In basic conditions (pH > pKa), the neutral, free base form predominates, which is generally more soluble in organic, less polar solvents.[1]

Issue 2: I've tried basic troubleshooting, but my piperidine intermediate remains insoluble. What's the next logical step?

If initial adjustments don't resolve the solubility problem, a more systematic approach to solvent selection and formulation is necessary.

Systematic Solvent Screening:

A logical workflow for troubleshooting poor solubility is essential. The following diagram outlines a decision-making process for selecting an appropriate solvent system.

Caption: Troubleshooting workflow for poor piperidine intermediate solubility.

Protocol 1: Systematic Solvent Screening

  • Selection of Solvents: Choose a diverse range of solvents with varying polarities (see table below).

  • Small-Scale Tests: In small vials, add a known amount of your piperidine intermediate to a measured volume of each selected solvent.

  • Observation: Stir or sonicate the vials at a controlled temperature and observe for dissolution.

  • Quantification (Optional but Recommended): If a solvent shows promise, you can determine the approximate solubility by gradually adding more intermediate until saturation is reached.

Issue 3: My reaction works, but the product precipitates during workup, making extraction and purification difficult.

This is a common problem when the solubility of the product differs significantly from that of the starting materials.

Strategies for Workup and Purification:

  • Solvent Exchange: Before extraction, consider adding a co-solvent that will keep your product in solution. For example, if your product is precipitating from an aqueous layer, adding a water-miscible organic solvent like isopropanol or THF can increase its solubility.

  • Temperature Control: Perform the extraction and subsequent purification steps at an elevated temperature to maintain the solubility of your product.

  • pH Adjustment: Similar to improving reaction solubility, adjusting the pH of the aqueous phase during workup can keep your piperidine-containing product in its more soluble protonated form.

  • Filter-Wash-Dissolve: If the product crashes out cleanly, you can filter the solid, wash it with a solvent in which it is insoluble to remove impurities, and then dissolve it in a suitable solvent for further purification (e.g., chromatography).

Frequently Asked Questions (FAQs)

Q1: Why are piperidine intermediates often poorly soluble?

The solubility of piperidine derivatives is a complex interplay of several factors:

  • The Piperidine Ring: While piperidine itself is miscible with water and soluble in many organic solvents due to the hydrogen bonding capability of the nitrogen atom, the overall structure is a non-polar hydrocarbon ring.[2][4]

  • Substituents: The nature of the substituents on the piperidine ring has the most significant impact on solubility. Large, nonpolar, or aromatic substituents will decrease aqueous solubility and favor solubility in nonpolar organic solvents. Conversely, polar substituents that can participate in hydrogen bonding will increase aqueous solubility.

  • Crystal Lattice Energy: A highly crystalline solid has strong intermolecular forces that must be overcome by the solvent. This high crystal lattice energy can lead to poor solubility even if the molecule has favorable interactions with the solvent.[5]

Q2: What are the best general-purpose solvents and co-solvents for piperidine intermediates?

While the ideal solvent is highly dependent on the specific structure of your intermediate, the following table provides a good starting point for solvent screening.

Solvent ClassExamplesGeneral Applicability for Piperidine Intermediates
Polar Aprotic Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (ACN), Tetrahydrofuran (THF)Often excellent choices for dissolving a wide range of organic molecules, including many piperidine derivatives.[1]
Polar Protic Water, Methanol, Ethanol, IsopropanolGood for piperidine derivatives with polar functional groups that can hydrogen bond.[1] Piperidine itself is miscible with water and alcohols.[4][6][7]
Nonpolar Aprotic Toluene, Hexanes, Dichloromethane (DCM)Suitable for piperidine derivatives with large, nonpolar substituents. Piperidine has limited solubility in highly nonpolar solvents like hexane.[1][4]
Ethers Diethyl ether, 1,4-DioxaneGenerally good solvents for a range of organic compounds and are often used in reactions involving organometallics. Piperidine is soluble in ethers.[4]

Co-solvents are used in combination with a primary solvent to fine-tune the polarity of the reaction medium and enhance solubility.[8] Common co-solvent systems include mixtures of water with alcohols, or toluene with THF.

Q3: How can I quantitatively measure the solubility of my piperidine intermediate?

The "gold standard" for determining thermodynamic solubility is the shake-flask method .[2]

Protocol 2: Shake-Flask Method for Solubility Determination

  • Preparation: Add an excess amount of your solid piperidine intermediate to a known volume of the desired solvent in a sealed vial. The excess solid is crucial to ensure that an equilibrium is reached between the dissolved and undissolved compound.

  • Equilibration: Agitate the vial at a constant temperature for a prolonged period (typically 24-72 hours) to allow the system to reach equilibrium.

  • Separation: Separate the undissolved solid from the solution. This is typically done by centrifugation followed by filtration through a fine (e.g., 0.22 µm) syringe filter to remove any remaining solid particles.

  • Quantification: Analyze the concentration of the dissolved intermediate in the filtrate using a suitable analytical technique, such as HPLC, UV-Vis spectroscopy, or LC-MS. This concentration represents the equilibrium solubility of your compound in that solvent at that temperature.

Q4: When should I consider more advanced solubility enhancement techniques?

If you have exhausted solvent screening, co-solvent systems, and pH adjustments without success, it may be time to consider more advanced strategies. These are particularly relevant in the context of drug development and formulation.

  • Salt Formation: For piperidine intermediates that are ionizable, forming a salt with a suitable counter-ion can dramatically increase aqueous solubility and dissolution rate.[5][9][10]

  • Co-crystallization: This technique involves crystallizing the poorly soluble intermediate with a "co-former" to create a new crystalline solid with different, and often improved, physicochemical properties, including solubility.[2][9]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior. They can encapsulate poorly soluble molecules, like some piperidine derivatives, forming an inclusion complex with enhanced aqueous solubility.[2][5][9]

  • Amorphous Solid Dispersions: Dispersing the intermediate in a polymer matrix at a molecular level can prevent crystallization and present the compound in a higher-energy amorphous state, which generally has a faster dissolution rate.[5][9][11]

The following diagram illustrates the relationship between these advanced techniques.

Caption: Decision tree for advanced solubility enhancement strategies.

References

  • Benchchem. Addressing poor solubility of piperidine derivatives in reactions.
  • Benchchem. Technical Support Center: Enhancing the Solubility of Piperidine-Containing Compounds.
  • Benchchem. Technical Support Center: Enhancing the Solubility of Piperidine Intermediates.
  • ResearchGate. Solubility enhancement techniques: A comprehensive review.
  • SpringerLink. Piperidine and piperazine analogs in action: zinc(II)-mediated formation of amidines.
  • ACS Publications. Solubility of Piperine and Its Inclusion Complexes in Biorelevant Media and Their Effect on Attenuating Mouse Ileum Contractions. ACS Omega. 2021.
  • PubMed Central. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics.
  • Solubility of Things. Piperidine.
  • International Journal of Research Trends and Innovation. Solubility enhancement techniques of poorly soluble drugs with special emphasis on amorphous solid dispersion.
  • PubMed Central. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • PubChem. Piperidine.
  • Wikipedia. Piperidine.
  • Organic Chemistry Portal. Piperidine synthesis.
  • Sciencemadness Discussion Board. CWE of Piperidine.
  • ChemicalBook. Piperidine CAS#: 110-89-4.
  • PubMed Central. Drug Solubility: Importance and Enhancement Techniques.
  • ACS Publications. Divergent Access to α,β-Unsaturated Thiolated and Selenolated Lactams via a Unified Palladium-Catalyzed Carbonylative Transformation. Organic Letters.
  • ACS Publications. Synergistic Solvation Effects: Enhanced Compound Solubility Using Binary Solvent Mixtures. Organic Process Research & Development. 2019.
  • White Rose eTheses Online. SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY.
  • ResearchGate. Co-solvent and Complexation Systems.
  • WJBPHS. Solubility enhancement techniques: A comprehensive review. 2023.
  • PubMed Central. Solubility enhancement of cox-2 inhibitors using various solvent systems.
  • ResearchGate. Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations.
  • PubMed Central. Strategies of solubility enhancement and perspectives in solubility measurements of pharmaceutical compounds. 2020.
  • SciSpace. Effect of additives on protein aggregation.
  • Benchchem. Technical Guide: Solubility Profile of 1-(Piperidin-2-ylmethyl)piperidine in Organic Solvents.
  • Co-solvent: Significance and symbolism.
  • ResearchGate. Main routes to the piperidine cycle synthesis.
  • SciSpace. Solubility enhancement of Cox-2 inhibitors using various solvent systems. 2003.
  • ACS Publications. Intercepting Methanimine for the Synthesis of Piperidine-Based N-Heterocycles in an Aqueous Medium. The Journal of Organic Chemistry.
  • Reddit. Reaction intermediate being poorly soluble - any workarounds?
  • ACS Publications. Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of Synthetic Routes to Cyanomethylpiperidines: A Guide for Researchers

Introduction Cyanomethylpiperidines are a class of chemical compounds that hold significant value as versatile building blocks in the synthesis of a wide array of pharmaceutical agents and biologically active molecules....

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Cyanomethylpiperidines are a class of chemical compounds that hold significant value as versatile building blocks in the synthesis of a wide array of pharmaceutical agents and biologically active molecules. The strategic incorporation of the cyanomethyl group onto the piperidine scaffold provides a valuable synthetic handle for further molecular elaboration, enabling the construction of complex chemical architectures. The development of efficient and robust synthetic methodologies to access these intermediates is, therefore, of paramount importance to researchers in drug discovery and development.

This guide provides a comparative analysis of four principal synthetic routes to cyanomethylpiperidines: nucleophilic substitution, reductive amination, the Strecker synthesis, and direct C-H cyanation. Each method is evaluated based on its underlying mechanism, substrate scope, reaction conditions, and overall efficiency, providing researchers with the critical information needed to select the most appropriate synthetic strategy for their specific research objectives.

Nucleophilic Substitution: A Direct and Classical Approach

The alkylation of piperidine with a haloacetonitrile is a straightforward and widely employed method for the synthesis of N-cyanomethylpiperidine. This reaction proceeds via a classical SN2 mechanism, where the nucleophilic nitrogen of the piperidine ring attacks the electrophilic carbon of the haloacetonitrile, displacing the halide to form the desired product.

Causality Behind Experimental Choices

The choice of the haloacetonitrile (chloro- or bromoacetonitrile) is a critical parameter. Bromoacetonitrile is generally more reactive than chloroacetonitrile due to the lower bond dissociation energy of the C-Br bond, often leading to faster reaction times or milder reaction conditions. However, chloroacetonitrile is typically more cost-effective and may be preferred for large-scale syntheses. The selection of a suitable base, such as potassium carbonate, is crucial to neutralize the hydrohalic acid formed during the reaction, thereby preventing the formation of the piperidinium salt which is unreactive. The choice of a polar aprotic solvent like acetonitrile or DMF facilitates the SN2 reaction by solvating the cation of the base while leaving the nucleophile relatively free to attack the electrophile.[1]

Experimental Protocol: Synthesis of 1-(Cyanomethyl)piperidine
  • Materials: Piperidine, chloroacetonitrile (or bromoacetonitrile), potassium carbonate (anhydrous, finely powdered), acetonitrile (anhydrous).

  • Procedure:

    • To a stirred solution of piperidine (1.0 eq.) in anhydrous acetonitrile, add finely powdered anhydrous potassium carbonate (1.5 eq.).

    • Slowly add chloroacetonitrile (1.1 eq.) to the suspension at room temperature.

    • Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by TLC or GC-MS.

    • Upon completion, filter the reaction mixture to remove the inorganic salts.

    • Concentrate the filtrate under reduced pressure to afford the crude product.

    • Purify the crude product by vacuum distillation or column chromatography to yield 1-(cyanomethyl)piperidine.

Reductive Amination: A Convergent Strategy from Carbonyls

Reductive amination offers a powerful and convergent approach to synthesize cyanomethylpiperidines, particularly those substituted on the piperidine ring. This one-pot reaction involves the initial formation of an iminium ion from the condensation of a piperidone with a primary amine, followed by in situ reduction to the corresponding amine. To synthesize a cyanomethylpiperidine, a variation of this can be employed where a cyano-containing amine is used, or a subsequent cyanation step is performed. A more direct approach involves the reaction of a piperidone with a cyanide source and an amine.

Causality Behind Experimental Choices

The choice of the reducing agent is critical for the success of a reductive amination. Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent that is particularly effective for reductive aminations as it does not readily reduce the starting ketone or aldehyde.[2] The reaction is typically carried out in a chlorinated solvent like dichloroethane (DCE) and is often catalyzed by a weak acid, such as acetic acid, which facilitates the formation of the iminium ion intermediate.

Experimental Protocol: Synthesis of N-Benzyl-4-(cyanomethyl)piperidine (Illustrative)

This protocol illustrates the synthesis of a related compound to demonstrate the methodology.

  • Materials: 1-Benzyl-4-piperidone, tosylhydrazine, sodium cyanide, methanol.

  • Procedure:

    • To a solution of 1-benzyl-4-piperidone (1.0 eq.) in methanol, add tosylhydrazine (1.1 eq.).

    • Stir the mixture at room temperature for 2-4 hours to form the tosylhydrazone.

    • Add sodium cyanide (1.5 eq.) to the reaction mixture.

    • Heat the reaction to reflux and monitor the progress by TLC.

    • Upon completion, cool the reaction mixture and quench with water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Strecker Synthesis: A Multicomponent Approach to α-Aminonitriles

The Strecker synthesis is a classic three-component reaction between a ketone (or aldehyde), an amine, and a cyanide source to produce an α-aminonitrile.[3] This method can be effectively applied to the synthesis of 4-amino-4-cyanopiperidines starting from a piperidin-4-one derivative.

Causality Behind Experimental Choices

The Strecker reaction is typically carried out in an aqueous or alcoholic medium. The use of an ammonium salt, such as ammonium chloride, provides both the ammonia for imine formation and a mild acidic catalyst. The cyanide source is usually an alkali metal cyanide like sodium or potassium cyanide. The reaction proceeds through the in situ formation of an iminium ion, which is then attacked by the cyanide nucleophile.

Experimental Protocol: Synthesis of 1-Benzyl-4-amino-4-cyanopiperidine
  • Materials: 1-Benzyl-4-piperidone, ammonium chloride, sodium cyanide, aqueous ammonia, methanol.

  • Procedure:

    • In a round-bottom flask, dissolve 1-benzyl-4-piperidone (1.0 eq.) in methanol.

    • Add a solution of ammonium chloride (1.2 eq.) in aqueous ammonia.

    • Cool the mixture in an ice bath and add a solution of sodium cyanide (1.2 eq.) in water dropwise, maintaining the temperature below 10 °C.

    • Allow the reaction to warm to room temperature and stir for 24-48 hours.

    • Monitor the reaction by TLC.

    • Upon completion, extract the product with an organic solvent like dichloromethane.

    • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by crystallization or column chromatography.

Direct C-H Cyanation: A Modern and Atom-Economical Route

Direct C-H functionalization represents a modern and highly efficient strategy for the synthesis of complex molecules. In the context of cyanomethylpiperidines, electrochemical methods have emerged as a powerful tool for the direct α-cyanation of secondary piperidines.[4][5] This approach avoids the need for pre-functionalized starting materials and often proceeds with high regioselectivity.

Causality Behind Experimental Choices

Electrochemical C-H cyanation typically employs a mediator to facilitate the oxidation of the piperidine. 9-Azabicyclononane N-oxyl (ABNO) is an effective catalyst that is oxidized at the anode to the corresponding oxoammonium species.[4] This species then abstracts a hydrogen atom from the α-position of the piperidine to form a cyclic iminium ion. The iminium ion is subsequently trapped by a cyanide nucleophile, such as trimethylsilyl cyanide (TMSCN), to afford the α-cyanopiperidine. This method offers excellent functional group tolerance and can be performed under mild conditions without the need for harsh oxidants.

Experimental Protocol: Electrochemical α-Cyanation of a Secondary Piperidine[5]
  • Materials: Substituted piperidine, 9-azabicyclononane N-oxyl (ABNO), trimethylsilyl cyanide (TMSCN), 2,6-lutidine, acetonitrile, tetrabutylammonium perchlorate (TBAP), carbon electrodes.

  • Procedure:

    • Set up an undivided electrochemical cell with two carbon plate electrodes.

    • To the cell, add the substituted piperidine (1.0 eq.), ABNO (0.1 eq.), 2,6-lutidine (1.5 eq.), and TBAP (0.2 eq.) in acetonitrile.

    • Add TMSCN (2.0 eq.) to the mixture.

    • Apply a constant current of 10 mA and stir the reaction at room temperature.

    • Monitor the reaction progress by GC-MS.

    • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.

    • Extract the product with ethyl acetate, dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Comparative Data

Synthetic RouteStarting MaterialsKey ReagentsTypical Yield (%)AdvantagesDisadvantages
Nucleophilic Substitution Piperidine, HaloacetonitrileK₂CO₃, Acetonitrile60-80%[1]Simple procedure, readily available starting materials.Limited to N-cyanomethylation, potential for over-alkylation.
Reductive Amination Piperidin-4-one, Amine, Cyanide sourceNaBH(OAc)₃, Acetic Acid50-70%Convergent, allows for substitution on the piperidine ring.Requires a carbonyl precursor, can be multi-step if the amine is not readily available.
Strecker Synthesis Piperidin-4-one, NH₄Cl, NaCNAqueous/alcoholic solvent60-90%One-pot, multicomponent, good yields.Generates α-amino-α-cyano derivatives, requires careful handling of cyanide.
Direct C-H Cyanation Substituted PiperidineABNO, TMSCN, Electrochemical setup70-95%[4]Atom-economical, high regioselectivity, mild conditions, excellent functional group tolerance.Requires specialized electrochemical equipment, mediator can be expensive.

Visualization of Synthetic Pathways

Synthetic_Routes cluster_0 Nucleophilic Substitution cluster_1 Reductive Amination cluster_2 Strecker Synthesis cluster_3 Direct C-H Cyanation Piperidine Piperidine N_Cyanomethylpiperidine N_Cyanomethylpiperidine Piperidine->N_Cyanomethylpiperidine + ClCH₂CN, K₂CO₃ (SN2) Piperidinone Piperidin-4-one Iminium Iminium Ion Piperidinone->Iminium + Amine Red_Am_Product Substituted Cyanomethylpiperidine Iminium->Red_Am_Product + [H], CN⁻ Strecker_Ketone Piperidin-4-one Strecker_Iminium Iminium Ion Strecker_Ketone->Strecker_Iminium + NH₃ Strecker_Product α-Amino-α-cyanopiperidine Strecker_Iminium->Strecker_Product + CN⁻ Subst_Piperidine Substituted Piperidine Cation_Intermediate Iminium Ion Subst_Piperidine->Cation_Intermediate -e⁻, -H⁺ (Electrochemical) Cyanation_Product α-Cyanopiperidine Cation_Intermediate->Cyanation_Product + CN⁻

Caption: Overview of the four main synthetic routes to cyanomethylpiperidines.

Conclusion

The synthesis of cyanomethylpiperidines can be achieved through several distinct and effective methodologies. The choice of the optimal synthetic route is contingent upon a variety of factors, including the desired substitution pattern, the availability and cost of starting materials, scalability, and the specific functional groups present in the target molecule.

  • Nucleophilic substitution offers a simple and direct method for the preparation of N-cyanomethylpiperidine.

  • Reductive amination provides a convergent and flexible route to substituted cyanomethylpiperidines from readily available carbonyl compounds.

  • The Strecker synthesis is a highly efficient one-pot, multicomponent reaction for the synthesis of α-amino-α-cyanopiperidines.

  • Direct C-H cyanation represents a state-of-the-art, atom-economical approach that allows for the late-stage functionalization of piperidine scaffolds with high precision and efficiency.

By carefully considering the advantages and limitations of each approach, researchers can strategically design and execute the synthesis of cyanomethylpiperidines to advance their research programs in drug discovery and chemical biology.

References

  • Gassama, A., & Diatta, A. (2015). Synthesis of N-Substituted piperidines from piperidone. Journal de la Société Ouest-Africaine de Chimie, 039, 31-40.
  • Banks, H. D. (1992). Piperidine Synthesis. Army Armament Research, Development and Engineering Center, Aberdeen Proving Ground, MD.
  • Sundaresan, M., et al. (2012). Synthesis and crystal structure of N-Benzyl piperidin 4-one oxime derivative.
  • Balssa, F. (2017). Response to "Procedure for N-alkylation of Piperidine?". ResearchGate. Retrieved from [Link]

  • Stahl, S. S., et al. (2018). Electrochemical Aminoxyl-Mediated α-Cyanation of Secondary Piperidines for Pharmaceutical Building Block Diversification. Journal of the American Chemical Society, 140(39), 12452–12456.
  • Stahl, S. S., et al. (2018). Electrochemical Aminoxyl-Mediated α-Cyanation of Secondary Piperidines for Pharmaceutical Building Block Diversification. SciSpace. Retrieved from [Link]

  • Todd, R. D. (1982). The Regioselective 3-Alkylation of Piperidine. Old Dominion University.
  • De Kimpe, N., et al. (2010). Conjugate addition of 2-(bromomethyl)- and 2-(2-bromoethyl)-piperidine to alkyl acrylates: Application towards the synthesis of 2-(methoxycarbonyl) indolizidine. ARKIVOC, 2010(iii), 93-101.
  • He, L., et al. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Bioorganic & Medicinal Chemistry Letters, 14(13), 3467-3470.
  • Clayden, J., et al. (2001). Organic Chemistry. Oxford University Press.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis (5th ed.). Springer.
  • Matassini, C., et al. (2015). The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines. Molecules, 20(3), 4436-4467.
  • Surendra, K., et al. (2006). Supramolecular Catalysis of Strecker Reaction in Water under Neutral Conditions in the Presence of β-Cyclodextrin. The Journal of Organic Chemistry, 71(6), 2532–2534.
  • Jacobsen, E. N., et al. (2000). Enantioselective Catalytic Addition of HCN to Ketoimines. Catalytic Synthesis of Quaternary Amino Acids. Organic Letters, 2(6), 867-870.
  • Onomura, O., et al. (2009). Direct electrochemical α-cyanation of N-protected cyclic amines. Organic & Biomolecular Chemistry, 7(2), 351-356.
  • Baran, P. S., et al. (2024). General Access to Chiral Piperidines via Enantioselective Catalytic C(sp3)
  • Fu, G. C., & Peters, J. C. (2015). Copper-Catalyzed Cyanation of Unactivated Secondary Alkyl Halides. Journal of the American Chemical Society, 137(43), 13902–13907.
  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • Organic Chemistry Portal. (n.d.). Strecker Synthesis. Retrieved from [Link]

  • Fadda, A. A., et al. (2014). Chloroacetonitrile. Synlett, 25(11), 1635-1636.
  • Levison, B. (2017). Response to "Procedure for N-alkylation of Piperidine?". ResearchGate. Retrieved from [Link]

Sources

Comparative

Privileged Scaffolds in Drug Discovery: A Comparative Guide to Piperidine and Pyrrolidine Analogs

For researchers, scientists, and drug development professionals, the choice of a heterocyclic scaffold is a critical decision that profoundly influences a drug candidate's physicochemical properties, pharmacokinetic prof...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the choice of a heterocyclic scaffold is a critical decision that profoundly influences a drug candidate's physicochemical properties, pharmacokinetic profile, and therapeutic efficacy. Among the most prevalent saturated heterocycles in medicinal chemistry are the six-membered piperidine and the five-membered pyrrolidine rings. Both are hailed as "privileged scaffolds" due to their frequent appearance in a vast array of biologically active compounds and approved drugs.[1] This guide offers an in-depth, data-driven comparison of these two crucial scaffolds to inform and guide strategic decisions in the drug design process.

At a Glance: Structural and Physicochemical Differences

The fundamental difference between piperidine and pyrrolidine lies in their ring size—a six-membered versus a five-membered saturated heterocycle, respectively.[2] This seemingly minor variation imparts subtle yet significant differences in their three-dimensional structure and physicochemical properties, which can be strategically leveraged in drug design.

PropertyPiperidinePyrrolidineKey Considerations for Drug Design
Structure Six-membered ringFive-membered ringThe larger piperidine ring is more rigid, while the smaller pyrrolidine ring offers greater conformational flexibility.[1]
pKa of Conjugate Acid ~11.22~11.27Both are strongly basic secondary amines with very similar pKa values, making them largely interchangeable when basicity is the primary concern.[1]
logP (Octanol/Water) 0.840.46Piperidine is slightly more lipophilic than pyrrolidine, which can influence solubility, cell permeability, and off-target interactions.[1]
Conformational Flexibility Prefers a rigid chair conformation.[3]Adopts more flexible envelope and twist (pseudo-rotation) conformations.[1]Pyrrolidine's flexibility can be advantageous for fitting into adaptable binding pockets, while piperidine's rigidity can be beneficial for high-affinity binding through conformational restriction.[1]

Comparative Analysis of Biological Activities

The choice between a piperidine and a pyrrolidine scaffold, a practice often referred to as "scaffold hopping," can dramatically alter a compound's biological activity.[1] This is a direct consequence of the differences in ring size, conformational flexibility, and the resulting orientation of substituents.

Anticancer Activity

Both piperidine and pyrrolidine scaffolds are integral to the development of anticancer agents. While direct comparative studies are not always available, structure-activity relationship (SAR) studies often highlight the influence of the heterocyclic core.

Pyrrolidine-based compounds have demonstrated significant potential. For instance, spirooxindole-pyrrolidine analogs have shown potent cytotoxicity against human lung cancer (A549) cells, with some compounds exhibiting IC50 values as low as 1.2 µM.[4] The flexible nature of the pyrrolidine ring allows for optimal positioning of substituents to interact with biological targets.

Piperidine-containing compounds also feature prominently in anticancer research.[5] Chalcone derivatives incorporating a piperidine moiety have been evaluated for their antiproliferative activity against breast cancer cell lines.[6] The relatively rigid piperidine scaffold can lock a molecule into a bioactive conformation, enhancing its interaction with target proteins.

Comparative Anticancer Activity Data (IC50, µM)

Compound TypeCell LinePiperidine Analog (IC50)Pyrrolidine Analog (IC50)Reference
SpirooxindoleA549 (Lung)-1.2[4]
ChalconeMCF-7 (Breast)Data varies with substitutionData varies with substitution[6]

Note: Direct head-to-head IC50 comparisons for structurally analogous piperidine and pyrrolidine anticancer agents are limited in the reviewed literature. The data presented reflects the potent activity of representative compounds from each class.

Antimicrobial Activity

The fight against microbial resistance has led to the exploration of diverse chemical scaffolds, including piperidine and pyrrolidine.

A comparative study on halogenobenzene derivatives substituted with either piperidine or pyrrolidine revealed interesting trends.[7] Several of the synthesized compounds, including both piperidine and pyrrolidine derivatives, inhibited the growth of a panel of bacteria and fungi with Minimum Inhibitory Concentrations (MICs) ranging from 32 to 512 µg/ml.[7] Another study investigating acetamide derivatives found that both piperidine and pyrrolidine-containing compounds exhibited antibacterial activity, with MICs against S. pyogenes of 12.5 µg/mL for some of the most active compounds.[8]

Comparative Antimicrobial Activity Data (MIC, µg/mL)

Compound ClassMicroorganismPiperidine Analog (MIC)Pyrrolidine Analog (MIC)Reference
Halogenobenzene DerivativesS. aureus32-51232-512[7]
Halogenobenzene DerivativesE. coli32-51232-512[7]
Halogenobenzene DerivativesC. albicans32-51232-512[7]
Acetamide DerivativesS. pyogenes12.512.5[8]
Neurological Activity: A Focus on Analgesia

The piperidine ring is a well-established pharmacophore in analgesic compounds, most notably as a core component of morphine and pethidine.[9][10] Numerous studies have synthesized and evaluated piperidine derivatives for their analgesic potential, often showing significant activity in preclinical models. For example, certain 4-amino methyl piperidine derivatives have demonstrated excellent analgesic activity in writhing tests, with some showing 100% inhibition.[10]

While less ubiquitous than piperidine in this specific therapeutic area, pyrrolidine derivatives have also been investigated for their effects on the central nervous system and have shown analgesic properties.[11] The replacement of a piperidine ring with a pyrrolidine can modulate receptor binding and efficacy. A study on dual histamine H3 and sigma-1 receptor antagonists found that replacing a piperazine core with a piperidine core significantly increased affinity for the sigma-1 receptor, highlighting the profound impact of the ring system on receptor interaction.[12][13]

Comparative Analgesic Activity Data

Compound ClassAnimal ModelPiperidine Analog (% Inhibition/Latency)Pyrrolidine Analog (% Inhibition/Latency)Reference
4-amino methyl derivativesWrithing TestUp to 100% inhibition-[10]
VariousTail ImmersionSignificant increase in latency-[9]

Note: Direct comparative analgesic data between structurally analogous piperidine and pyrrolidine compounds is sparse. The table reflects the potent activity demonstrated by piperidine derivatives.

Experimental Protocols for Biological Activity Assessment

To ensure the scientific integrity and reproducibility of findings, standardized experimental protocols are paramount. Below are detailed methodologies for key assays used to evaluate the biological activities discussed.

In Vitro Cytotoxicity: The MTT Assay

The MTT assay is a colorimetric method used to assess cell viability and proliferation, providing a quantitative measure of a compound's cytotoxic effects.

Workflow for MTT Assay

MTT_Workflow A 1. Seed cells in a 96-well plate (1x10^4 cells/well) B 2. Incubate for 24h to allow attachment A->B C 3. Treat cells with varying concentrations of test compounds B->C D 4. Incubate for 24-72h C->D E 5. Add MTT solution (5 mg/mL) and incubate for 2-4h D->E F 6. Solubilize formazan crystals with DMSO E->F G 7. Read absorbance at 570 nm F->G

Workflow for the MTT cytotoxicity assay.

Step-by-Step Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells per well and incubate for 24 hours to allow for cell attachment.[5]

  • Compound Treatment: After incubation, remove the medium and add fresh medium containing various concentrations of the piperidine or pyrrolidine analogs. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for a predetermined period, typically 24, 48, or 72 hours.[5]

  • MTT Addition: Following the treatment period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[14]

  • Solubilization: Carefully remove the MTT-containing medium and add 100-150 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.[5]

  • Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan. Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Susceptibility: Kirby-Bauer Disk Diffusion Test

This method assesses the susceptibility of microorganisms to antimicrobial agents.

Workflow for Kirby-Bauer Test

Kirby_Bauer_Workflow A 1. Prepare a standardized microbial inoculum (0.5 McFarland) B 2. Swab the inoculum evenly onto a Mueller-Hinton agar plate A->B C 3. Aseptically apply paper disks impregnated with test compounds B->C D 4. Incubate the plate (e.g., 37°C for 18-24h) C->D E 5. Measure the diameter of the zone of inhibition D->E

Workflow for the Kirby-Bauer disk diffusion test.

Step-by-Step Protocol:

  • Inoculum Preparation: Prepare a bacterial or fungal suspension and adjust its turbidity to match a 0.5 McFarland standard.

  • Plate Inoculation: Dip a sterile cotton swab into the standardized inoculum and streak it evenly across the entire surface of a Mueller-Hinton agar plate to create a lawn of microbial growth.[7]

  • Disk Application: Aseptically place paper disks impregnated with known concentrations of the piperidine and pyrrolidine analogs onto the agar surface. Ensure the disks are pressed down firmly to make complete contact with the agar.

  • Incubation: Invert the plates and incubate under appropriate conditions (e.g., 37°C for 18-24 hours for most bacteria).

  • Measurement and Interpretation: After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where microbial growth is prevented) in millimeters. The size of the zone corresponds to the antimicrobial activity of the compound.

In Vivo Analgesic Activity: Tail-Flick and Writhing Tests

These are common preclinical models for evaluating the efficacy of potential analgesic compounds.

Workflow for In Vivo Analgesic Testing

Analgesic_Workflow cluster_0 Animal Preparation cluster_1 Tail-Flick Test (Central Analgesia) cluster_2 Writhing Test (Peripheral Analgesia) A 1. Acclimatize animals (e.g., mice or rats) B 2. Administer test compounds, vehicle control, and positive control (e.g., morphine) A->B C 3a. Apply a heat source to the tail B->C E 3b. Induce writhing with an intraperitoneal injection of acetic acid B->E D 4a. Record the latency to tail flick C->D F 4b. Count the number of writhes over a set period E->F

Workflow for in vivo analgesic activity assessment.

Step-by-Step Protocol for Tail-Flick Test:

  • Animal Preparation: Use mice or rats and allow them to acclimatize to the testing environment.

  • Compound Administration: Administer the test compounds (piperidine or pyrrolidine analogs), a vehicle control, and a positive control (e.g., morphine) via an appropriate route (e.g., intraperitoneal or oral).

  • Baseline Measurement: Before compound administration, measure the baseline tail-flick latency by applying a focused beam of heat to the animal's tail.

  • Post-Treatment Measurement: At various time points after compound administration (e.g., 15, 30, 45, and 60 minutes), re-measure the tail-flick latency.[12] The time it takes for the animal to flick its tail away from the heat source is the measure of analgesia. A cut-off time is typically used to prevent tissue damage.

Step-by-Step Protocol for Acetic Acid-Induced Writhing Test:

  • Animal Preparation and Compound Administration: As with the tail-flick test, acclimatize the animals and administer the test compounds, vehicle, and a positive control.

  • Induction of Writhing: After a set period (e.g., 30 minutes) to allow for drug absorption, administer an intraperitoneal injection of a dilute acetic acid solution (e.g., 0.6%).

  • Observation: Immediately place the animal in an observation chamber and, after a brief latency period (e.g., 5 minutes), count the number of writhes (a characteristic stretching and constriction of the abdomen and hind limbs) over a defined period (e.g., 10-20 minutes).[9]

  • Data Analysis: A reduction in the number of writhes compared to the vehicle control group indicates peripheral analgesic activity. Calculate the percentage of inhibition for each compound.

Conclusion

Both piperidine and pyrrolidine are undeniably powerful scaffolds in the medicinal chemist's toolkit. The choice between them is not arbitrary but a strategic decision based on a nuanced understanding of their properties. Piperidine offers a more rigid and lipophilic framework, which can be advantageous for achieving high binding affinity through conformational restriction.[1] In contrast, pyrrolidine provides greater conformational flexibility and a slightly more hydrophilic profile, making it a better choice when adaptability is needed for target engagement or when a less lipophilic character is desired.[1]

Ultimately, the optimal choice will depend on the specific biological target, the desired pharmacokinetic profile, and the overarching structure-activity relationship of the chemical series. A thorough understanding of the subtle yet profound differences between these two privileged scaffolds empowers medicinal chemists to make more rational and effective decisions in the quest for novel therapeutic agents.

References

  • Li Petri, G., Raimondi, M. V., Spanò, V., Holl, R., & Montalbano, A. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(21), 6638. [Link]

  • Shelke, R., et al. (2021). Synthesis, in-vitro Screening and Docking analysis of novel Pyrrolidine and Piperidine substituted ethoxy chalcone as Anticancer agents. ResearchGate. [Link]

  • Al-Omary, F. A. M., et al. (2021). Identification of Novel Piperidine and Pyrrolidine Derivatives as Potent Inhibitors of Pancreatic Lipase-Based Molecular Docking and In Vitro Testing. Molecules, 26(15), 4485. [Link]

  • Arslan, S., et al. (2006). Antimicrobial activity studies on some piperidine and pyrrolidine substituted halogenobenzene derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 21(3), 333-337. [Link]

  • Khan, I., et al. (2017). Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents. Journal of Pain & Relief, 6(2). [Link]

  • Stary, E., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience, 12(15), 2848-2863. [Link]

  • Pudleiner, P., et al. (2022). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 242, 114674. [Link]

  • American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. [Link]

  • Ali, A., et al. (2021). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Research Square. [Link]

  • Al-Amiery, A. A., et al. (2021). Microwave-Assisted Synthesis, Structural Characterization and Assessment of the Antibacterial Activity of Some New Aminopyridine, Pyrrolidine, Piperidine and Morpholine Acetamides. Molecules, 26(3), 599. [Link]

  • Koster, R., Anderson, M., & De Beer, E. J. (1959). Acetic acid-induced painful endogenous infliction in writhing test on mice. Federation Proceedings, 18, 412. [Link]

  • Stary, E., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience. [Link]

  • Periyasami, G., et al. (2022). New spirooxindole pyrrolidine/pyrrolizidine analogs: design, synthesis, and evaluation as an anticancer agent. RSC Advances, 12(43), 28229-28240. [Link]

  • Hardy Diagnostics. (2024). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Retrieved from [Link]

  • protocols.io. (2023). MTT Assay protocol. [Link]

  • Chen, Y., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Pharmaceutical Fronts, 5(01), e1-e14. [Link]

  • Zafar, A., et al. (2014). emerging phaaceutical applications of piperidine, pyrrolidine and it s derivaties. World Journal of Pharmaceutical Research, 3(7), 988-1015. [Link]

  • Hardy Diagnostics. (2024, January 3). How to do a Kirby-Bauer Disk Diffusion Antimicrobial Susceptibility Test [Video]. YouTube. [Link]

  • National Center for Biotechnology Information. (2013). Assay Guidance Manual: Cell Viability Assays. [Link]

  • Wikipedia. (n.d.). Tail flick test. Retrieved from [Link]

  • Wikipedia. (n.d.). Piperidine. Retrieved from [Link]

  • D'Amour, F. E., & Smith, D. L. (1941). A method for determining loss of pain sensation. Journal of Pharmacology and Experimental Therapeutics, 72(1), 74-79. [Link]

  • Samad, A., et al. (2018). Evaluation of Analgesic Activity of the Methanol Extract from the Galls of Quercus infectoria (Olivier) in Rats. Evidence-Based Complementary and Alternative Medicine, 2018, 9163015. [Link]

  • RJPT SimLab. (n.d.). Acetic Acid Induced Writhing Method: A Key Tool in Pharmacology Software for Analgesic Screening. Retrieved from [Link]

  • Haseeb, A., et al. (2021). Peripheral analgesic activity of Moringa oleifera seeds - An experimental study. Asian Journal of Pharmacy and Pharmacology, 7(5), 235-239. [Link]

  • Arslan, S., et al. (2006). Antimicrobial activity studies on some piperidine and pyrrolidine substituted halogenobenzene derivatives. PubMed. [Link]

  • Zafar, A., et al. (2014). emerging phaaceutical applications of piperidine, pyrrolidine and it s derivaties. World Journal of Pharmaceutical Research. [Link]

  • Koster, R., et al. (1959). Acetic acid for analgesic screening. Fed. Proc., 18, 412. [Link]

  • Melior Discovery. (n.d.). Tail Immersion Test in Mice. Retrieved from [Link]

  • Asian Journal of Research in Chemistry. (n.d.). Review on Analgesic activity using Tail Immersion Method. [Link]

  • Pediaa.Com. (2020). Difference Between Pyrrolidine and Piperidine. [Link]

  • Singh, N., et al. (2021). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers in Pharmacology, 12, 773216. [Link]

  • Singh, V., et al. (2022). Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. Molecules, 27(23), 8230. [Link]

  • Pediaa.Com. (2020, July 19). Difference Between Pyrrolidine and Piperidine. [Link]

Sources

Validation

A Senior Application Scientist's Guide to Spectroscopic Comparison of Cis and Trans Isomers of Substituted Piperidines

Introduction: The Critical Role of Stereochemistry in Piperidine Scaffolds The piperidine ring is a cornerstone of modern medicinal chemistry, forming the structural core of numerous blockbuster drugs. Its prevalence ste...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Stereochemistry in Piperidine Scaffolds

The piperidine ring is a cornerstone of modern medicinal chemistry, forming the structural core of numerous blockbuster drugs. Its prevalence stems from its ability to confer favorable pharmacokinetic properties, such as improved solubility and metabolic stability. However, the non-planar, chair-like conformation of the piperidine ring introduces a layer of stereochemical complexity. When substituted, these rings can exist as cis and trans diastereomers, where the spatial arrangement of substituents dramatically influences the molecule's three-dimensional shape. This, in turn, dictates its ability to bind to biological targets. An incorrect stereoisomer can be inactive or, in worst-case scenarios, exhibit off-target toxicity.

Therefore, the unambiguous identification of cis and trans isomers is not merely an academic exercise but a critical step in drug discovery and development. This guide provides an in-depth comparison of spectroscopic techniques—primarily Nuclear Magnetic Resonance (NMR), complemented by Infrared (IR) Spectroscopy and Mass Spectrometry (MS)—offering field-proven insights and robust protocols for distinguishing these crucial isomers.

The Conformational Landscape of Substituted Piperidines

To understand the spectroscopic differences between cis and trans isomers, one must first appreciate the conformational dynamics of the piperidine ring. The ring predominantly adopts a low-energy chair conformation to minimize steric and torsional strain. In this conformation, substituents at each carbon atom can occupy one of two positions: axial (pointing vertically, parallel to the ring's axis) or equatorial (pointing outwards, roughly in the plane of the ring).

For a 2,6-disubstituted piperidine, the isomers are defined as:

  • Cis isomer: Both substituents are on the same face of the ring (e.g., one axial, one equatorial or both equatorial in a boat conformation, though the diequatorial chair is often favored).

  • Trans isomer: The substituents are on opposite faces of the ring (e.g., both axial or both equatorial). The diequatorial conformation is typically the most stable due to the avoidance of 1,3-diaxial interactions.

This fundamental difference in spatial arrangement gives rise to distinct spectroscopic signatures.

Figure 1: Simplified representation of cis and trans isomers in a 2,6-disubstituted piperidine.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy — The Definitive Tool

NMR spectroscopy is the most powerful and definitive technique for assigning the relative stereochemistry of piperidine isomers. The key lies in analyzing three main parameters: ¹H chemical shifts, ³J coupling constants, and the Nuclear Overhauser Effect (NOE).

¹H NMR: Decoding Chemical Shifts and Coupling Constants

The chemical environment of a proton dictates its resonance frequency (chemical shift, δ). In a rigid chair conformation, axial and equatorial protons are diastereotopic and thus have different chemical shifts.

  • Chemical Shifts (δ): Typically, axial protons are more shielded by the C-C bonds of the ring and appear at a higher field (lower ppm value) than their geminal equatorial counterparts.[1] However, this is a general trend and can be influenced by other factors.

  • Vicinal Coupling Constants (³J): The most reliable diagnostic tool in ¹H NMR is the magnitude of the coupling constant between vicinal protons (protons on adjacent carbons). This value is dependent on the dihedral angle (φ) between the H-C-C-H bonds, a relationship described by the Karplus equation.[2][3]

    • Axial-Axial (a-a) Coupling: The dihedral angle is ~180°, resulting in a large coupling constant, typically ³J = 8–13 Hz .

    • Axial-Equatorial (a-e) and Equatorial-Equatorial (e-e) Coupling: The dihedral angles are ~60°, leading to small coupling constants, typically ³J = 2–5 Hz .

For a trans-diequatorial isomer, the protons at C2 and C6 (H-2 and H-6) are axial and will show a large axial-axial coupling to the axial protons at C3 and C5, respectively. In a cis-axial-equatorial isomer, these same protons will exhibit smaller axial-equatorial and equatorial-equatorial couplings. This difference is often a "smoking gun" for stereochemical assignment.[4]

¹³C NMR: The Gamma-Gauche Effect

¹³C NMR provides a complementary and powerful confirmation. The key principle here is the γ-gauche effect , a shielding phenomenon observed for a carbon atom when it is in a gauche (60° dihedral angle) relationship with another carbon or heteroatom three bonds away.[5][6]

  • Mechanism: An axial substituent on a cyclohexane or piperidine ring is gauche to the carbons at the γ-position (C-3 and C-5). This steric interaction causes a polarization of the C-H bond, leading to increased electron density at the γ-carbon.

  • Diagnostic Signature: This increased shielding results in an upfield shift (lower ppm) for the γ-carbons. Therefore, a piperidine with an axial substituent will show shielded C-3 and C-5 signals compared to its isomer with an equatorial substituent.[7] This effect is reliably in the range of 4-6 ppm.

| Table 1: Summary of Key NMR Differentiators for a Model 2-Substituted Piperidine | | :--- | :--- | :--- | | Parameter | Equatorial Substituent (trans-like) | Axial Substituent (cis-like) | | ¹H NMR: H-2 Proton | Appears as a broad multiplet, often further downfield. Shows one large ³J(a-a) coupling (~10 Hz) to H-3 axial. | Appears further upfield. Shows only small ³J(a-e) and ³J(e-e) couplings (~3-5 Hz) to H-3 protons. | | ¹³C NMR: C-4 Chemical Shift | "Normal" chemical shift (e.g., ~26 ppm). | Shielded (upfield) chemical shift due to γ-gauche effect (e.g., ~20-22 ppm). | | ¹³C NMR: C-2 Chemical Shift | Typically more downfield. | Typically more upfield. |

2D NMR (NOESY): Probing Through-Space Proximity

While 1D NMR is often sufficient, 2D Nuclear Overhauser Effect Spectroscopy (NOESY) provides irrefutable evidence by mapping protons that are close in space (< 5 Å), regardless of their bonding connectivity.[8][9]

  • Mechanism: NOESY detects the transfer of nuclear spin polarization through dipole-dipole interactions. A cross-peak between two protons in a NOESY spectrum indicates they are spatially near.[10]

  • Application: For a 2,6-disubstituted piperidine, a cis isomer (diaxial or axial-equatorial) will show NOE cross-peaks between the axial protons/substituents at C-2 and C-6 and the axial protons at C-4. In contrast, a trans-diequatorial isomer will show NOEs between the equatorial C-2/C-6 substituents and the equatorial protons at C-3/C-5, but crucially, not between the C-2 and C-6 substituents themselves if they are far apart.

NMR_Workflow A Acquire 1H NMR B Analyze Coupling Constants (3J) A->B C Large (8-13 Hz) Jaa observed? B->C E Small (2-5 Hz) Jae/Jee only? B->E D Tentative Trans-diequatorial / Diaxial Assignment C->D Yes G Acquire 13C NMR D->G F Tentative Cis Assignment E->F Yes F->G H Observe γ-gauche shielding? G->H I Confirm Axial Substituent H->I Yes J Acquire 2D NOESY I->J K Observe 1,3-diaxial NOEs? J->K L Definitive Assignment K->L Yes

Figure 2: Decision workflow for isomer assignment using NMR spectroscopy.

Experimental Protocol: NMR Analysis of Piperidine Isomers

Objective: To determine the relative stereochemistry of a synthesized substituted piperidine sample.

Materials:

  • Piperidine sample (5-10 mg)

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆) of high purity

  • NMR tubes (5 mm)

  • NMR Spectrometer (≥400 MHz recommended for better resolution)

Methodology:

  • Sample Preparation:

    • Causality: The choice of solvent is critical. It must dissolve the sample and have a known residual solvent peak that does not obscure key signals. CDCl₃ is a common first choice for many organic molecules.

    • Accurately weigh 5-10 mg of the piperidine sample and dissolve it in ~0.6 mL of deuterated solvent directly in a clean, dry vial.

    • Transfer the solution to an NMR tube.

  • ¹H NMR Acquisition:

    • Insert the sample into the spectrometer.

    • Perform standard instrument setup: locking, tuning, and shimming. Trustworthiness: Excellent shimming is paramount for resolving complex multiplets and accurately measuring coupling constants.

    • Acquire a standard 1D ¹H spectrum. Ensure a sufficient number of scans (e.g., 8 or 16) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. This experiment typically requires a longer acquisition time.

    • If necessary, run a DEPT-135 experiment to distinguish between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons, aiding in peak assignment.

  • 2D NOESY Acquisition (if ambiguity remains):

    • Set up a standard 2D NOESY experiment. A mixing time of 500-800 ms is typically a good starting point for small molecules.

    • Expertise: The choice of mixing time is a balance; too short, and cross-peaks will be weak; too long, and spin diffusion can lead to misleading artifacts.

  • Data Analysis:

    • Process all spectra using appropriate software (e.g., MestReNova, TopSpin).

    • ¹H Spectrum: Reference the spectrum to the residual solvent peak. Integrate all signals. Carefully analyze the multiplicity and measure the coupling constants (J-values in Hz) for the protons on the piperidine ring, particularly those adjacent to the substituents.

    • ¹³C Spectrum: Assign the carbon signals based on chemical shifts, DEPT information, and comparison to literature values or predictive software. Look for the characteristic upfield shifts indicative of the γ-gauche effect.

    • NOESY Spectrum: Identify cross-peaks that indicate spatial proximity and use them to build a 3D model of the molecule's conformation, confirming the cis or trans relationship.

Part 2: Infrared (IR) Spectroscopy — A Complementary View

While not as definitive as NMR, IR spectroscopy can provide rapid, complementary evidence, particularly in distinguishing 2,6-disubstituted isomers. The key diagnostic feature is the presence or absence of Bohlmann bands .[11]

  • Mechanism: Bohlmann bands are a series of weak to medium absorption bands appearing in the 2800–2700 cm⁻¹ region of the C-H stretching vibrations. Their presence requires a specific stereoelectronic arrangement: the lone pair of electrons on the nitrogen atom must be anti-periplanar (180° dihedral angle) to at least two axial C-H bonds on the α-carbons (C-2 and C-6).

  • Application:

    • Cis-isomers (with one axial and one equatorial substituent) can readily adopt a conformation that places the N-H bond in an axial position, allowing the nitrogen lone pair to be equatorial and anti-periplanar to the axial C-H bonds at both C-2 and C-6. This geometry allows for the observation of Bohlmann bands.[11]

    • Trans-isomers (typically in a stable diequatorial conformation) have their C-H bonds at C-2 and C-6 oriented differently relative to the N-lone pair. This conformation does not meet the strict geometric requirements, leading to the absence or significant attenuation of Bohlmann bands.

| Table 2: IR Spectroscopy Differentiators for 2,6-Disubstituted Piperidines | | :--- | :--- | :--- | | Isomer | N-Lone Pair & α-C-H Orientation | Expected IR Spectrum | | Cis | Can achieve anti-periplanar arrangement | Presence of Bohlmann bands (2800–2700 cm⁻¹) | | Trans | Anti-periplanar arrangement is disfavored | Absence or very weak Bohlmann bands |

Part 3: Mass Spectrometry (MS) — A Note on Fragmentation

Standard mass spectrometry is generally incapable of distinguishing between diastereomers because they have identical molecular weights. However, under certain conditions, particularly with tandem mass spectrometry (MS/MS), subtle differences in fragmentation patterns may emerge.

  • Mechanism: The stability of the fragment ions can be influenced by stereochemistry. For example, the steric hindrance in one isomer might favor a particular fragmentation pathway that is less favorable in the other. This can lead to different relative abundances of fragment ions.[12][13]

  • Application: This is not a primary or routine method for isomer differentiation. It is an area of specialized research and is typically only employed when other methods fail or for detailed mechanistic studies. The fragmentation of piperidine derivatives often starts with an alpha-cleavage adjacent to the nitrogen, forming a stable iminium ion.[12] The relative ease of this cleavage could potentially be affected by the substituent's orientation.

Integrated Analytical Strategy

For the highest level of confidence, a multi-technique approach is always recommended. The following workflow represents a robust and efficient strategy for the structural and stereochemical elucidation of substituted piperidines.

Integrated_Workflow cluster_initial Initial Analysis cluster_spectro Spectroscopic Characterization cluster_final Final Assignment A Synthesized Sample B LC-MS Analysis A->B C Confirm MW & Purity B->C D FTIR Analysis C->D Purity OK E Check for Bohlmann Bands? D->E F NMR Analysis (1H, 13C, NOESY) E->F Data acquired G Correlate All Data F->G H Definitive Cis/Trans Assignment G->H

Figure 3: An integrated workflow for confident isomer characterization.

Conclusion

The differentiation of cis and trans isomers of substituted piperidines is a non-negotiable step in chemical and pharmaceutical development. While IR and MS can offer clues, NMR spectroscopy stands as the unequivocal gold standard. A thorough analysis of ¹H NMR coupling constants, which directly report on dihedral angles via the Karplus relationship, combined with the diagnostic upfield shifts from the ¹³C NMR γ-gauche effect, provides a solid foundation for assignment. For ultimate confirmation, 2D NOESY experiments deliver a visual map of spatial relationships, leaving no room for ambiguity. By employing the integrated strategies and robust protocols outlined in this guide, researchers can confidently and accurately characterize their piperidine-containing molecules, ensuring the integrity and success of their research endeavors.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. [Link]

  • Stuart, C. D., et al. (2023). Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. ChemRxiv. [Link]

  • Alver, Ö., Parlak, C., & Bilge, M. (2011). Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. Bulletin of the Chemical Society of Ethiopia. [Link]

  • Minch, M. J. (1994). Orientational Dependence of Vicinal Proton-Proton NMR Coupling Constants: The Karplus Relationship. Concepts in Magnetic Resonance. [Link]

  • Chemistry LibreTexts. (2025). 5.4: NOESY Spectra. Retrieved January 23, 2026, from [Link]

  • Scott, D. W. (1973). Piperidine: vibrational assignment, conformational analysis, and chemical thermodynamic properties. CDC Stacks. [Link]

  • Al-Rawi, J. M. A., et al. (1993). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. Magnetic Resonance in Chemistry. [Link]

  • Jones, R. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry. [Link]

  • Kwan, E. E. (2012). Lecture 2: The Chemical Shift. Harvard University. [Link]

  • Daly, J. W., et al. (1989). cis- and trans-Configurations of α,α′-Disubstituted Piperidines and Pyrrolidines by GC-FTIR. Heterocycles. [Link]

  • Epistemeo. (2012). How to interpret a NOESY NMR spectrum. YouTube. [Link]

  • Szafraniec, M. J., et al. (2020). Theoretical Simulation of Near-Infrared Spectrum of Piperine: Insight into Band Origins and the Features of Regression Models. Molecules. [Link]

  • Wikipedia. (n.d.). Karplus equation. Retrieved January 23, 2026, from [Link]

  • Gohlke, J. R., et al. (2019). Questioning the γ-gauche effect: stereoassignment of 1,3-disubstituted-tetrahydro-β-carbolines using 1H-1H coupling constants. Organic & Biomolecular Chemistry. [Link]

  • Pivatto, M., et al. (2005). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. Journal of the Brazilian Chemical Society. [Link]

  • Tonelli, A. E. (2019). Ab Initio Calculations of Possible γ-Gauche Effects in the 13 C-NMR for Methine and Carbonyl Carbons in Precise Polyethylene Acrylic Acid Copolymers. Polymers. [Link]

  • Nanalysis. (2021). NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity. [Link]

Sources

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